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  • Product: (+)-alpha-Phellandrene
  • CAS: 2243-33-6

Core Science & Biosynthesis

Foundational

The Stereochemistry, Isolation, and Pharmacological Profiling of (+)-α-Phellandrene: A Comprehensive Technical Guide

Executive Summary (+)-α-Phellandrene is a highly volatile, cyclic monoterpene that plays a critical role in both plant defense mechanisms and modern pharmacological research. As drug development increasingly pivots towar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-α-Phellandrene is a highly volatile, cyclic monoterpene that plays a critical role in both plant defense mechanisms and modern pharmacological research. As drug development increasingly pivots toward naturally derived, structurally complex scaffolds, understanding the nuanced physical properties, precise isolation methodologies, and biological pathways of (+)-α-phellandrene is paramount. This whitepaper provides a rigorous, causality-driven guide to the chemical characterization, extraction, analytical quantification, and therapeutic mechanisms of this specific enantiomer.

Chemical Structure and Stereochemistry

(+)-α-Phellandrene, chemically designated as (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, is distinguished by its unique conjugated diene system[1]. Unlike its structural isomer β-phellandrene, which features an exocyclic double bond, α-phellandrene contains two endocyclic double bonds within the cyclohexane ring[2].

The molecule possesses a single chiral center at the C5 position. This stereocenter dictates its optical activity; the (+)-enantiomer is dextrorotatory and is synthesized via specific enzymatic pathways in the secondary metabolism of botanicals such as Smallanthus fruticosus and Thymus camphoratus[1]. The conjugated nature of the diene system makes the molecule highly reactive, rendering it susceptible to auto-oxidation, polymerization, and acid-catalyzed isomerization if not handled under strictly controlled thermodynamic conditions[3].

Table 1: Chemical and Structural Identifiers
PropertyValue
IUPAC Name (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene
CAS Number 2243-33-6 ((+)-isomer) / 99-83-2 (General)
Molecular Formula C₁₀H₁₆
SMILES CC1=CCC(C)C
InChIKey OGLDWXZKYODSOB-JTQLQIEISA-N

Physical and Thermodynamic Properties

For application scientists, mastering the physical properties of (+)-α-phellandrene is the first step in designing robust extraction and formulation workflows. The compound presents as a colorless to pale yellow liquid, characterized by a distinct minty, citrus-like aroma with woody and peppery undertones[3],[4]. Its high volatility and low flash point necessitate stringent safety protocols during scale-up manufacturing.

Table 2: Physical and Thermodynamic Data
PropertyValue
Molecular Weight 136.24 g/mol
Boiling Point 171–172 °C at 760 mmHg
Density 0.841 – 0.846 g/cm³ at 20 °C
Refractive Index 1.471 – 1.477 at 20 °C
Flash Point 47 °C (117 °F)
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform

Extraction and Isolation Workflow

Isolating (+)-α-phellandrene requires a delicate balance between maximizing yield and preserving the integrity of its conjugated double bonds. The following protocol utilizes temperature-controlled hydrodistillation coupled with fractional chromatography, designed as a self-validating system to ensure high-purity recovery.

Step-by-Step Methodology
  • Biomass Preparation and Maceration:

    • Procedure: Mechanically mill the raw botanical material to a uniform particle size of 2–4 mm.

    • Causality: This specific particle size maximizes the surface-area-to-volume ratio for optimal steam penetration. It prevents the formation of a dense, impermeable botanical bed that could cause thermal channeling and uneven extraction during distillation.

  • Temperature-Controlled Hydrodistillation:

    • Procedure: Subject the biomass to hydrodistillation using a Clevenger-type apparatus for 3 hours at 100 °C[5].

    • Causality: Hydrodistillation is selected over harsh organic solvent extraction to prevent the acid-catalyzed isomerization of the endocyclic double bonds. The continuous reflux of water acts as a thermal buffer, ensuring the extraction temperature never exceeds 100 °C, thereby mitigating thermal degradation[5].

  • Liquid-Liquid Partitioning and Dehydration:

    • Procedure: Separate the lighter essential oil layer from the aqueous hydrosol. Treat the organic phase with anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Residual water can cause hydrolysis or microbial degradation during storage. Na₂SO₄ chemically binds the water without reacting with the monoterpenes.

    • Self-Validation: Weigh the Na₂SO₄ before and after application; a constant mass across sequential treatments indicates complete moisture removal.

  • Flash Chromatography:

    • Procedure: Purify the crude oil using silica gel flash chromatography with a non-polar mobile phase (e.g., n-hexane)[6].

    • Causality: (+)-α-Phellandrene is highly non-polar. Hexane ensures it elutes rapidly while retaining oxygenated terpenoids and heavier sesquiterpenes on the polar silica stationary phase.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) on the eluted fractions; pool only those exhibiting a single spot corresponding to the Rf value of a verified (+)-α-phellandrene standard.

Workflow A Raw Botanical Biomass B Hydrodistillation (Clevenger Apparatus) A->B Thermal Lysis C Crude Essential Oil B->C Condensation D Fractional Distillation & Chromatography C->D Separation E Purified (+)-α-Phellandrene D->E Isolation F GC-MS Analysis (70 eV EI) E->F Injection G Data & Spectral Matching F->G Quantification

Workflow for the extraction, isolation, and GC-MS characterization of (+)-α-Phellandrene.

Analytical Characterization: GC-MS Protocol

To verify the structural integrity and stereochemical purity of the isolated (+)-α-phellandrene, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the industry gold standard[7].

Step-by-Step Methodology
  • Sample Preparation and Internal Standardization:

    • Procedure: Dilute the purified fraction to 1 mg/mL in n-hexane. Add 10 µg/mL of nonadecane as an internal standard.

    • Causality: Dilution prevents column overloading and peak tailing. The internal standard makes the protocol self-validating by normalizing peak areas, thus correcting for any micro-variances in auto-sampler injection volumes.

  • Injection and Vaporization:

    • Procedure: Inject 1 µL into the GC inlet at 250 °C with a split ratio of 1:50.

    • Causality: The 250 °C inlet temperature ensures instantaneous and complete vaporization of the monoterpene without inducing thermal cracking. The split ratio prevents detector saturation[8].

  • Chromatographic Separation:

    • Procedure: Utilize a non-polar capillary column (e.g., VF-1ms, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 2 min), ramp at 4 °C/min to 150 °C, then 10 °C/min to 280 °C[5].

    • Causality: The shallow initial temperature ramp (4 °C/min) is critical. It provides the necessary theoretical plates to achieve baseline resolution between (+)-α-phellandrene and structurally similar isomers (like β-phellandrene or limonene), which possess nearly identical boiling points[5].

  • Electron Ionization (EI) Mass Spectrometry:

    • Procedure: Operate the MS in EI mode at 70 eV.

    • Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns. (+)-α-Phellandrene yields a characteristic mass spectrum with a base peak at m/z 93.0, and major secondary fragments at m/z 91.0, 77.0, 92.0, and a molecular ion [M⁺] at m/z 136.0[7].

    • Self-Validation: Cross-reference the fragmentation pattern and Kovats Retention Index (approx. 1000–1012) against the NIST spectral library to definitively confirm identity[9].

Pharmacological Relevance and Biological Pathways

Beyond its utility as a fragrance and flavoring agent, (+)-α-phellandrene is a potent bioactive molecule with significant implications in modern drug development and therapeutics[10].

Immunomodulatory and Anti-Inflammatory Activity: In vivo pharmacological models demonstrate that α-phellandrene exerts profound anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11]. Furthermore, it actively modulates the immune system; in murine WEHI-3 leukemia models, oral administration of α-phellandrene decreases spleen weight while significantly enhancing macrophage phagocytosis and natural killer (NK) cell cytotoxic activity[11].

Antifungal Efficacy and Synergism: The monoterpene exhibits potent antifungal properties, particularly against antibiotic-resistant strains of Candida albicans[12]. Mechanistically, α-phellandrene disrupts the fungal cell wall and membrane integrity. When utilized in combination with conventional antifungal agents like fluconazole, it demonstrates a powerful synergistic potential, drastically lowering the Minimum Inhibitory Concentration (MIC) and inducing rapid fungal cell lysis[12].

Mechanism Phel (+)-α-Phellandrene Macro Macrophage Activation Phel->Macro Stimulates Cyto TNF-α & IL-6 Production Phel->Cyto Inhibits Fungal Candida albicans Cell Wall Phel->Fungal Disrupts Phago Enhanced Phagocytosis Macro->Phago Induces Inflam Inflammatory Response Cyto->Inflam Drives Lysis Cell Lysis Fungal->Lysis Causes

Pharmacological pathways of (+)-α-Phellandrene, highlighting immune and antifungal mechanisms.

References

  • Consolidated Chemical. Alpha Phellandrene | Natural Flavor & Fragrance Additive.3

  • National Institutes of Health (PubChem). alpha-PHELLANDRENE | C10H16 | CID 7460. 7

  • National Institutes of Health (PubChem). (+)-alpha-Phellandrene | C10H16 | CID 443160.1

  • The Good Scents Company. alpha-phellandrene, 99-83-2. 4

  • Sigma-Aldrich. a-Phellandrene = 75 , stabilized 99-83-2.

  • Cayman Chemical. α-Phellandrene (CAS 99-83-2) Technical Information.11

  • Wikipedia. Phellandrene. 2

  • National Institutes of Health (PubChem). alpha-PHELLANDRENE, (-)- | C10H16 | CID 442482. 9

  • NIST WebBook. α-Phellandrene. 13

  • FooDB. Showing Compound (R)-alpha-Phellandrene (FDB014630). 14

  • NIST. α-Phellandrene Gas Chromatography. 15

  • Encyclopedia MDPI. The Bioactivity and Health Benefits of Alpha-Phellandrene. 6

  • SciELO. Validation of a chromatographic method for α-phellandrene quantification in skin permeation studies.8

  • CABI Agriculture and Bioscience. Synergistic potential of α-Phellandrene combined with conventional antifungal agents and its mechanism against antibiotic resistant Candida albicans. 12

  • MDPI. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications. 10

  • Grassroots Journals. Impact of Extraction Methods on the Yield and Quality of Essential Oil from Oregano. 5

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of (+)-alpha-Phellandrene

Executive Summary (+)-α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, is gaining significant attention for its broad-spectrum antimicrobial properties. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, is gaining significant attention for its broad-spectrum antimicrobial properties. This guide provides an in-depth technical analysis of its primary mechanism of action, focusing on the disruption of microbial cell membrane integrity. We will explore the physicochemical interactions that lead to increased membrane permeability, dissipation of the proton motive force, and subsequent leakage of vital cellular components. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the mechanisms but also detailed, field-proven protocols for their investigation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for evaluating (+)-α-phellandrene as a potential antimicrobial agent.

Introduction to (+)-alpha-Phellandrene: A Natural Antimicrobial Compound

(+)-alpha-Phellandrene (α-PHE) is a monoterpene hydrocarbon commonly found in the essential oils of plants such as Eucalyptus species and dill.[1] Its lipophilic nature is a key determinant of its biological activity, allowing it to readily partition into the lipid-rich environments of microbial cell membranes.[2] The antimicrobial activity of α-PHE has been demonstrated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] Generally, it shows greater efficacy against Gram-positive bacteria, which is attributed to the absence of the complex outer membrane that provides a protective barrier in Gram-negative bacteria.[2]

The Primary Mechanism: Disruption of Microbial Cell Membrane Integrity

The consensus in the scientific literature points to the microbial cell membrane as the primary target of (+)-α-phellandrene.[1] Its mechanism is not one of specific receptor binding, but rather a more direct and disruptive physical interaction with the lipid bilayer, leading to a cascade of events that culminates in cell death.

Interaction with the Lipid Bilayer and Increased Permeability

The lipophilic character of α-PHE allows it to intercalate into the phospholipid bilayer of microbial membranes. This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2][3] This biophysical change compromises the membrane's function as a selective barrier, leading to the uncontrolled leakage of essential intracellular components.[2][3][4]

Consequential Effects: Leakage of Ions and Cellular Macromolecules

The loss of membrane integrity results in the leakage of small ions, such as potassium (K+), which is an early indicator of membrane damage.[3][4] This is followed by the efflux of larger molecules, including nucleic acids (DNA, RNA) and adenosine triphosphate (ATP).[2][5] The release of these vital components disrupts cellular homeostasis and metabolic activity, contributing significantly to the antimicrobial effect.[1]

Impact on Membrane Potential and Proton Motive Force

The microbial cell membrane maintains a crucial electrochemical gradient, known as the proton motive force (PMF), which is essential for processes like ATP synthesis, active transport, and motility.[6][7] By increasing the permeability of the membrane to ions, α-PHE dissipates this gradient, leading to a loss of membrane potential (depolarization).[7] This disruption of cellular bioenergetics is a critical aspect of its bactericidal and fungicidal action.

Morphological Alterations

Microscopic examination of microbes treated with α-PHE reveals significant morphological damage. In fungi, this includes distortion of the mycelia and loss of cytoplasmic material.[2][4] In bacteria, cellular collapse and lysis are often observed. These physical changes are the visible manifestation of the underlying membrane disruption.

The proposed mechanism of action is visually summarized in the following diagram:

Alpha_Phellandrene_MOA Figure 1: Proposed Mechanism of (+)-alpha-Phellandrene Action cluster_membrane Microbial Cell Membrane cluster_outcomes Observable Effects Membrane Phospholipid Bilayer Membrane Proteins Disruption Increased Fluidity & Permeability Membrane:f0->Disruption APHE (+)-alpha-Phellandrene (Lipophilic) APHE->Membrane:f0 Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Causes Depolarization Dissipation of Proton Motive Force Disruption->Depolarization Causes Morphology Morphological Damage (SEM) Disruption->Morphology Death Cell Death Leakage->Death Leads to Ions K+ Efflux Leakage->Ions ATP ATP Leakage Leakage->ATP NucleicAcids Nucleic Acid Release (OD260) Leakage->NucleicAcids Depolarization->Death Leads to

Caption: Figure 1: Proposed Mechanism of (+)-alpha-Phellandrene Action.

Investigating the Mechanism of Action: Key Experimental Protocols

To rigorously validate the mechanism of action of (+)-α-phellandrene, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive assessment of its effects on microbial cells.

The overall experimental workflow can be visualized as follows:

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_permeability_assays Permeability Assays Start Start: Determine MIC/MBC of (+)-α-Phellandrene MembranePermeability Assess Membrane Permeability Start->MembranePermeability MembranePotential Measure Membrane Potential Start->MembranePotential Morphology Analyze Cell Morphology Start->Morphology ATP_Leakage Extracellular ATP Assay MembranePermeability->ATP_Leakage NA_Leakage Nucleic Acid Leakage (OD260) MembranePermeability->NA_Leakage DataAnalysis Synthesize Data & Conclude Mechanism MembranePotential->DataAnalysis Morphology->DataAnalysis ATP_Leakage->DataAnalysis NA_Leakage->DataAnalysis

Caption: Figure 2: Overall Experimental Workflow.

Protocol: Determination of Minimum Inhibitory and Bactericidal/Fungicidal Concentrations (MIC/MBC/MFC)
  • Rationale: Establishing the MIC and MBC/MFC is the foundational step. It defines the effective concentration range of α-PHE for subsequent mechanistic assays, ensuring that observed effects are occurring at biologically relevant concentrations.[8]

  • Methodology (Broth Microdilution):

    • Preparation: Prepare a stock solution of (+)-α-phellandrene in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect microbial growth.

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of α-PHE in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculation: Adjust a mid-log phase microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add the inoculum to each well.

    • Controls: Include a positive control (microbes in medium without α-PHE) and a negative control (medium only).

    • Incubation: Incubate the plate under optimal conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is the lowest concentration of α-PHE that results in the complete inhibition of visible growth.[2]

    • MBC/MFC Determination: Subculture 10 µL from each well showing no growth onto an appropriate agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[2]

Protocol: Cell Membrane Permeability – Extracellular ATP Leakage Assay
  • Rationale: Intracellular ATP is rapidly depleted upon cell death and cannot be synthesized if the membrane is compromised. Measuring extracellular ATP is a highly sensitive method to quantify membrane damage in real-time.[9][10]

  • Methodology:

    • Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with a non-bacteriostatic buffer (e.g., PBS or HEPES). Resuspend the pellet to a defined optical density (e.g., OD600 of 0.5).[8]

    • Treatment: Expose the bacterial suspension to various concentrations of α-PHE (e.g., 0.5x, 1x, and 2x MIC) and an untreated control.

    • Sampling: At specified time intervals (e.g., 0, 30, 60, 120 minutes), collect aliquots and centrifuge to pellet the cells.

    • ATP Measurement: Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction) to measure the ATP concentration in the supernatant according to the manufacturer's instructions.[5][9]

    • Data Analysis: Express results as the concentration of extracellular ATP or as a percentage of total ATP (obtained by lysing an equivalent number of cells).

Protocol: Membrane Potential Assessment
  • Rationale: This assay directly measures the dissipation of the membrane's electrochemical gradient, a key event in the mechanism of action of membrane-active agents. A fluorescent dye that accumulates in cells with a high membrane potential is used; its release upon membrane depolarization is quantified.[6][11]

  • Methodology (using TMRM dye): [12]

    • Bacterial Preparation: Prepare a bacterial suspension in the exponential growth phase (OD600 of ~0.4) in a suitable buffer.

    • Treatment: In a black, clear-bottom 96-well plate, treat the bacteria with the desired concentrations of α-PHE.

    • Staining: Add the membrane potential-sensitive dye tetramethylrhodamine methyl ester (TMRM) to a final concentration of 50 nM and incubate for 20 minutes.

    • Washing: Centrifuge the plate (2500 x g for 5 minutes) and wash twice with PBS to remove extracellular dye.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation of 544 nm and an emission of 590 nm.

    • Data Analysis: Normalize the fluorescence intensity to the optical density (OD600) to account for differences in cell number. A decrease in fluorescence indicates membrane depolarization.

Membrane_Potential_Assay Figure 3: Workflow for Membrane Potential Assay Start Prepare Exponential Phase Culture Treat Treat with (+)-α-Phellandrene Start->Treat Stain Add TMRM Dye (Incubate 20 min) Treat->Stain Wash Centrifuge & Wash (Remove excess dye) Stain->Wash Measure Measure Fluorescence (Ex: 544nm, Em: 590nm) Wash->Measure Analyze Analyze Data (Normalize to OD600) Measure->Analyze

Caption: Figure 3: Workflow for Membrane Potential Assay.

Protocol: Morphological Analysis using Scanning Electron Microscopy (SEM)
  • Rationale: SEM provides direct visual evidence of the physical damage inflicted upon the microbial cell surface by α-PHE, corroborating the data from permeability and potential assays.

  • Methodology:

    • Treatment: Treat a mid-log phase culture with α-PHE at its MIC for a defined period (e.g., 4 hours). Include an untreated control.

    • Fixation: Harvest the cells and fix them (e.g., with 2.5% glutaraldehyde).

    • Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations.

    • Drying & Coating: Critical-point dry the samples and coat them with a thin layer of gold or palladium.

    • Imaging: Observe the samples using a scanning electron microscope, capturing images of both treated and untreated cells to compare their surface morphology.

Secondary and Synergistic Mechanisms

While membrane disruption is the primary mechanism, it is important to consider other potential contributions to the antimicrobial activity of (+)-α-phellandrene.

Potential for Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[13] Many natural compounds have been identified as QS inhibitors.[14][15] While specific studies on α-PHE as a QS inhibitor are limited, this remains a plausible secondary mechanism that could contribute to its overall efficacy, particularly in preventing the establishment of chronic infections. Further research in this area, using reporter gene assays, is warranted.

Synergistic Activity with Conventional Antimicrobials

There is growing evidence that α-PHE can act synergistically with conventional antifungal and antibacterial drugs.[16][17][18] By permeabilizing the cell membrane, α-PHE may facilitate the entry of other drugs that have intracellular targets, thereby lowering their effective required dosage and potentially overcoming resistance mechanisms.[19] This synergistic potential is a highly promising area for future drug development, offering a strategy to enhance the efficacy of existing antibiotic arsenals.[20]

Data Presentation: Summary of Expected Quantitative Outcomes

To facilitate clear analysis and comparison, quantitative data from the described protocols should be organized into structured tables.

Table 1: Antimicrobial Activity of (+)-α-Phellandrene

Test Organism Strain MIC (µg/mL) MBC/MFC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Candida albicans ATCC 90028

| Pseudomonas aeruginosa | ATCC 27853 | | |

Table 2: Membrane Permeability as Determined by Extracellular ATP

Treatment Group Concentration Mean Extracellular ATP (nM) Standard Deviation % Increase vs. Control
Negative Control 0 0
(+)-α-Phellandrene 0.5 x MIC
(+)-α-Phellandrene 1 x MIC
(+)-α-Phellandrene 2 x MIC

| Positive Control | (e.g., Polymyxin B) | | | |

Conclusion and Future Directions

The primary antimicrobial mechanism of action for (+)-α-phellandrene is the comprehensive disruption of the microbial cell membrane. Its lipophilic nature facilitates its insertion into the lipid bilayer, leading to increased permeability, leakage of essential cellular contents, and dissipation of the vital proton motive force. This multi-faceted attack on the cell's physical and energetic integrity makes the development of resistance more challenging compared to single-target antibiotics.

Future research should focus on:

  • Elucidating the specific lipid and protein interactions within the membrane.

  • Investigating its potential as a quorum sensing inhibitor to disrupt bacterial virulence and biofilm formation.

  • Expanding studies on its synergistic effects with a wider range of conventional antibiotics to develop novel combination therapies against multidrug-resistant pathogens.

The insights and protocols provided in this guide offer a robust framework for advancing our understanding and application of (+)-α-phellandrene as a valuable natural antimicrobial agent.

References

  • Frontiers. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides.
  • Bio-protocol. Measurement of bacterial membrane potential.
  • MDPI. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene.
  • SciSpace.
  • bioRxiv. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • PMC.
  • Benchchem. Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206.
  • CABI Agriculture and Bioscience. Synergistic potential of α-Phellandrene combined with conventional antifungal agents and its mechanism against antibiotic resistant Candida albicans.
  • ASM Journals. Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • Bio-protocol.
  • PMC. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium.
  • Benchchem. Application Notes and Protocols for Assessing Trypacidin's Effect on Bacterial Cell Membranes.
  • AAT Bioquest. MycoLight™ Ratiometric Bacterial Membrane Potential Kit Red/Green Fluorescence.
  • Semantic Scholar. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and.
  • Microbiology Society. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • Taylor & Francis Online. Full article: Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents.
  • ResearchGate. What is the best method to study the mode of action of an antibacterial molecule?????
  • PMC.
  • ResearchGate. (PDF) Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium.
  • ResearchGate. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene.
  • Wiley Online Library. Biotransformation of (-)-(R)-α-phellandrene: antimicrobial activity of its major metabolite.
  • MDPI. Antibacterial and Antibiofilm Effects of Different Samples of Five Commercially Available Essential Oils.
  • PLOS ONE. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase.
  • University of California Davis. Antimicrobial Peptides : Methods and Protocols.
  • CABI Agriculture and Bioscience. Synergistic potential of α-Phellandrene combined with conventional antifungal agents and its mechanism against antibiotic resistant Candida albicans.
  • Journal of Pharmaceutical Research International. View of Synergistic Effects of Essential Oils and Antibiotics Against Some Bacterial Strains.
  • ResearchGate. Leakage of ATP The leakage of cellular ATP (in percentage)
  • PMC. Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests.
  • MDPI.
  • Frontiers. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa.
  • PMC.
  • PubMed. Proton Motive Force Disruptors Block Bacterial Competence and Horizontal Gene Transfer.
  • bioRxiv. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin.

Sources

Foundational

Thermodynamic Profiling of (+)-α-Phellandrene: A Comprehensive Guide for Formulation and Drug Development

Core Rationale & Molecular Context (+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a chiral, cyclic monoterpene renowned for its antinociceptive, antimicrobial, and anti-inflammatory properties[1]. Despit...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Rationale & Molecular Context

(+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a chiral, cyclic monoterpene renowned for its antinociceptive, antimicrobial, and anti-inflammatory properties[1]. Despite its immense therapeutic potential, translating this volatile organic compound (VOC) into stable, bioavailable drug delivery systems presents a significant biopharmaceutical challenge.

As an application scientist, one must recognize that the behavior of (+)-α-phellandrene in a formulation is entirely dictated by its thermodynamic baseline. Its high volatility, near-zero aqueous solubility, and susceptibility to oxidative degradation are not random traits; they are the direct consequences of its molecular geometry and intermolecular forces. This whitepaper deconstructs the thermodynamic properties of (+)-α-phellandrene, providing self-validating experimental workflows and mechanistic insights to guide researchers in stabilizing this molecule for advanced therapeutic applications.

Physicochemical & Thermodynamic Data Matrix

To rationally design a formulation, we must first establish the quantitative thermodynamic boundaries of the active pharmaceutical ingredient (API). The table below synthesizes the critical state properties of (+)-α-phellandrene.

Thermodynamic PropertyValueTest ConditionsMechanistic Significance
Molecular Weight 136.23 g/mol StandardLow mass contributes to high vapor pressure[2].
Boiling Point 171.0 – 172.0 °C760 mmHgDefines the upper thermal limit for processing[3].
Melting Point -29.2 °CStandard PressureLiquid state at room temperature; requires sub-ambient DSC[3].
Density 0.840 – 0.850 g/mL25 °CImpacts phase separation in emulsion formulations[3].
Vapor Pressure 1.40 mmHg25 °CHigh volatility dictates the need for encapsulation[3].
Enthalpy of Formation ( Δf​H ) -284.64 kJ/molLiquid, StandardBaseline energy state; relevant for degradation kinetics[4].
Heat of Fusion ( Δfus​H ) 26.13 kJ/molAt Melting PointEnergy required to disrupt the solid crystal lattice[4].
Flash Point 47.3 °CClosed CupCritical safety parameter for high-shear manufacturing[3].

Mechanistic Thermodynamics: Volatility, Stability, and Reactivity

Understanding why (+)-α-phellandrene behaves the way it does allows us to predict its interactions within a drug matrix.

The Causality of Volatility: The relatively high vapor pressure of (+)-α-phellandrene (1.40 mmHg at 25 °C)[3] is a direct consequence of its hydrocarbon structure. Lacking functional groups capable of hydrogen bonding, the molecule relies entirely on weak London dispersion forces for intermolecular cohesion. Furthermore, the rigid 1,3-cyclohexadiene ring restricts conformational flexibility. This rigidity prevents the dense, interlocking molecular packing seen in linear alkanes, thereby lowering the enthalpy of vaporization ( Δvap​H ) and entropically favoring the vapor phase at ambient temperatures.

Thermodynamic Stability and Reactivity: Chemically, the conjugated diene system of (+)-α-phellandrene provides a degree of resonance stabilization compared to isolated dienes. However, this same electronic configuration renders the molecule highly reactive. It acts as a potent diene in [5] and is highly susceptible to autoxidation, forming epidioxides upon exposure to atmospheric oxygen. Thermodynamically, these degradation pathways are driven by the relief of ring strain and the exothermic conversion of high-energy π -bonds into more stable σ -bonds. Therefore, any formulation strategy must physically or chemically shield the diene system to manipulate the activation energy ( Ea​ ) of these degradation pathways.

Experimental Workflows for Thermodynamic Characterization

To validate the thermodynamic parameters of (+)-α-phellandrene in-house, researchers must employ rigorous, self-validating analytical protocols.

Workflow 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality of Choice: DSC directly measures the heat flow associated with phase transitions. For highly volatile monoterpenes, standard open-pan DSC leads to massive endothermic evaporation artifacts that completely mask true melting points.

  • Step 1: System Calibration. Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Self-Validation: The system is validated if the Indium onset temperature reads within ±0.1 °C of the theoretical value, ensuring sensor fidelity before testing unknown samples.

  • Step 2: Sample Encapsulation. Weigh 2.0–5.0 mg of (+)-α-phellandrene into an aluminum crucible. Critical Action: Seal the crucible hermetically using an O-ring press. This suppresses premature volatilization, ensuring the measured endotherm reflects pure fusion.

  • Step 3: Thermal Program. Cool the cell to -80 °C using a liquid nitrogen cooling accessory (LNCA) and equilibrate for 5 minutes. Ramp the temperature at 10 °C/min to 50 °C under a dry nitrogen purge (50 mL/min).

  • Step 4: Data Synthesis. Integrate the area under the melting peak (onset near -29.2 °C)[3] to quantify the heat of fusion ( Δfus​H ).

Workflow 2: Isothermal Thermogravimetry (TGA) for Vapor Pressure

Causality of Choice: Isothermal TGA provides a high-throughput method for determining the vapor pressure of volatile liquids by correlating the rate of mass loss to vapor pressure via the Langmuir equation.

  • Step 1: Calibration. Use a reference standard with a known vapor pressure profile (e.g., benzoic acid) to determine the instrument-specific vaporization constant ( k ).

  • Step 2: Isothermal Dwell. Load 10 mg of (+)-α-phellandrene into an open platinum pan. Heat to target temperatures (e.g., 20 °C, 25 °C, 30 °C) and hold isothermally for 30 minutes per step.

  • Step 3: Kinetic Extraction. Record the steady-state rate of mass loss ( dm/dt ) for each isotherm. Self-Validation: A linear mass loss over time confirms steady-state evaporation; non-linearity indicates sample depletion, polymerization, or contamination.

  • Step 4: Thermodynamic Calculation. Apply the Clausius-Clapeyron equation to the temperature-dependent vapor pressures to extract the Enthalpy of Vaporization ( Δvap​H ).

G A Sample Prep: (+)-α-Phellandrene B Differential Scanning Calorimetry (DSC) A->B C Isothermal Thermogravimetry (TGA) A->C D Phase Transitions (Heat of Fusion, Tm) B->D E Vapor Pressure & Enthalpy of Vaporization C->E F Thermodynamic Profiling & Formulation Modeling D->F E->F

Fig 1: Parallel thermal analysis workflow for comprehensive thermodynamic profiling.

Applied Thermodynamics: Molecular Encapsulation via HP-β-CD

To circumvent the thermodynamic instability and volatility of (+)-α-phellandrene, is a highly effective, field-proven strategy[1].

Thermodynamic Driving Forces: The formation of the inclusion complex (PHE-HP β CD) is a spontaneous process driven by a negative Gibbs free energy ( ΔG<0 ).

  • Enthalpic Contribution ( ΔH<0 ): The displacement of high-energy, frustrated water molecules from the hydrophobic cyclodextrin cavity allows for favorable van der Waals interactions and London dispersion forces between the cavity walls and the terpene ring.

  • Entropic Contribution ( ΔS>0 ): The release of structured water molecules from the cavity into the bulk aqueous solvent significantly increases the overall disorder of the system, acting as the primary thermodynamic driver for encapsulation.

Validation of Complexation (Self-Validating System): Successful encapsulation must be validated via DSC. A mere physical mixture of HP- β -CD and (+)-α-phellandrene will display the distinct thermal events of both components. In contrast, a true inclusion complex will demonstrate a complete disappearance of the (+)-α-phellandrene melting and boiling endotherms. This absence proves that the guest molecule is thermodynamically stabilized within the host cavity, fundamentally altering its physical state and preventing volatilization[1].

G Free Free (+)-α-Phellandrene (High Volatility, Hydrophobic) Complex Inclusion Complex (PHE-HPβCD) Free->Complex Non-covalent interactions CD HP-β-Cyclodextrin (Hydrophilic Cavity) CD->Complex Thermo Thermodynamic Drivers: ΔG < 0, ΔH < 0, ΔS > 0 Complex->Thermo Outcome Reduced Volatility & Enhanced Aqueous Solubility Thermo->Outcome

Fig 2: Thermodynamic driving forces in the formation of PHE-HPβCD inclusion complexes.

References

  • PubChem. "alpha-Phellandrene". National Center for Biotechnology Information. Available at:[Link]

  • EPA CompTox Chemicals Dashboard. "alpha-Phellandrene (DTXSID4047593)". U.S. Environmental Protection Agency. Available at:[Link]

  • Daubert, T.E., & Danner, R.P. (1989). "Physical and Thermodynamic Properties of Pure Chemicals Data Compilation". Taylor and Francis / Chemeo Database. Available at:[Link]

  • Quintans, J. et al. (2024). "Enhancing orofacial pain relief: α-phellandrene complexed with hydroxypropyl-β-cyclodextrin mitigates orofacial nociception in rodents". Naunyn-Schmiedeberg's Archives of Pharmacology. Available at:[Link]

  • Nerz, Dr. "Experiment 10: Exo/endo stereochemistries and the chiral Diels-Alder reaction". Dr. Nerz Organic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Analysis of (+)-α-Phellandrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a robust and validated method for the qualitative and quantitative analysis of (+)-α-phellandrene, a cyclic monoterpene of significant interest in the fragrance, flavor, and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated method for the qualitative and quantitative analysis of (+)-α-phellandrene, a cyclic monoterpene of significant interest in the fragrance, flavor, and pharmaceutical industries. The protocol outlines a comprehensive workflow from sample preparation to data analysis, leveraging the sensitivity and selectivity of Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the characterization of (+)-α-phellandrene in various matrices.

Introduction

(+)-α-Phellandrene is a naturally occurring organic compound found in the essential oils of various plants, including Eucalyptus species and certain herbs.[1] Its characteristic minty, woody, and slightly citrusy aroma makes it a valuable ingredient in fragrances and flavorings.[1] Beyond its sensory properties, (+)-α-phellandrene has garnered attention for its potential therapeutic effects, including anti-cancer properties. The accurate and precise determination of (+)-α-phellandrene is crucial for quality control in the food and fragrance industries, as well as for pharmacokinetic and pharmacodynamic studies in drug development.

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like (+)-α-phellandrene.[2] Its high chromatographic resolution effectively separates complex mixtures, while the mass spectrometer provides definitive identification and sensitive quantification.[3] This application note provides a detailed protocol for the GC-MS analysis of (+)-α-phellandrene, with a focus on the rationale behind key experimental parameters to ensure method robustness and reliability.

Experimental

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of (+)-α-phellandrene. The primary goal is to efficiently extract the analyte while minimizing the co-extraction of interfering matrix components.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., essential oils, beverages)

  • Sample Aliquoting: Accurately transfer 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS). n-Tridecane is a suitable choice as its retention time typically falls between monoterpenes and sesquiterpenes and it is not naturally present in many samples.[4]

  • Solvent Addition: Add 2 mL of a volatile, water-immiscible organic solvent such as hexane or pentane. These solvents are preferred for their volatility and compatibility with GC-MS systems.

  • Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate the partitioning of (+)-α-phellandrene into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean GC vial using a Pasteur pipette.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Complex Matrices (e.g., plant material, food products)

HS-SPME is a solvent-free technique that is highly effective for the extraction of volatile compounds from complex matrices.[5]

  • Sample Preparation: Accurately weigh approximately 0.5 g of the homogenized solid sample into a 20 mL headspace vial.

  • Internal Standard Addition: If necessary for quantification, a volatile internal standard can be added directly to the sample.

  • Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a temperature that promotes the volatilization of (+)-α-phellandrene without causing thermal degradation (e.g., 60 °C for 15 minutes).

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile analytes.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of terpenes.[6]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.[7]
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless injection maximizes sensitivity for low-concentration samples, while a split injection prevents column overloading with more concentrated samples.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS applications.[7]
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a wide range of boiling points. The initial hold improves the resolution of early-eluting volatile compounds.[7]
Mass Spectrometer
Ion Source Temp. 230 °CStandard temperature for electron ionization sources.[7]
Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[7]
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full scan mode is used for qualitative analysis and identification. SIM mode provides higher sensitivity and selectivity for quantitative analysis by monitoring specific ions of the target analyte.[8]

Data Analysis and Interpretation

Qualitative Analysis: Identification of (+)-α-Phellandrene

The identification of (+)-α-phellandrene is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column. Under consistent chromatographic conditions, the RT of a compound is highly reproducible.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This pattern serves as a molecular fingerprint.

The mass spectrum of α-phellandrene is characterized by a molecular ion peak ([M]⁺) at m/z 136 and several key fragment ions. The most abundant fragment ion is typically observed at m/z 93.

Workflow for Identification:

  • Extract Total Ion Chromatogram (TIC): This chromatogram displays the total ion current as a function of time.

  • Locate the Peak of Interest: Identify the chromatographic peak corresponding to the expected retention time of (+)-α-phellandrene.

  • Extract Mass Spectrum: Obtain the mass spectrum of the identified peak.

  • Library Search: Compare the experimental mass spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.[9] A high match factor indicates a confident identification.

GCMS_Data_Analysis cluster_0 Data Acquisition cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis TIC Total Ion Chromatogram (TIC) Peak_ID Peak Identification by Retention Time TIC->Peak_ID Select Peak EIC Extracted Ion Chromatogram (EIC) TIC->EIC Select Quantifier Ion Mass_Spec Mass Spectrum Extraction Peak_ID->Mass_Spec Extract Spectrum Library_Search NIST Library Comparison Mass_Spec->Library_Search Compound_ID Compound Identified: (+)-α-Phellandrene Library_Search->Compound_ID High Match Factor Integration Peak Area Integration EIC->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Plot Area vs. Concentration Concentration Concentration Determination Cal_Curve->Concentration Calculate Unknown

Caption: Workflow for GC-MS data analysis of (+)-α-phellandrene.

Quantitative Analysis: Determining the Concentration

For accurate quantification, an internal standard (IS) method is recommended to compensate for variations in injection volume and instrument response.

Protocol 3: Quantitative Analysis

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of (+)-α-phellandrene and a constant concentration of the internal standard (e.g., n-tridecane) in a suitable solvent.

  • Analyze Standards: Inject the calibration standards into the GC-MS system using the same method as for the samples.

  • Generate Calibration Curve: For each standard, determine the peak area of (+)-α-phellandrene and the internal standard. Plot the ratio of the peak area of (+)-α-phellandrene to the peak area of the internal standard against the concentration of (+)-α-phellandrene. Perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) value greater than 0.99 is desirable.[4]

  • Analyze Samples: Inject the prepared samples and determine the peak area ratio of (+)-α-phellandrene to the internal standard.

  • Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of (+)-α-phellandrene in the unknown samples.

Selected Ions for SIM Mode:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(+)-α-Phellandrene9313691
n-Tridecane (IS)574371

Method Validation

To ensure the reliability and accuracy of the results, the analytical method should be validated according to established guidelines, such as those from the Association of Official Analytical Chemists (AOAC).[4] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies on spiked samples.

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of (+)-α-phellandrene. By following the outlined procedures for sample preparation, instrument operation, and data analysis, researchers can achieve accurate and reliable identification and quantification of this important monoterpene. The flexibility of the described methods allows for adaptation to a wide range of sample matrices, making it a valuable tool for quality control, research, and development in various scientific fields.

References

  • Lab Effects. (n.d.). Alpha Phellandrene. Lab Effects Terpene Glossary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Phellandrene. PubChem Compound Summary for CID 7460. Retrieved from [Link]

  • NIST. (n.d.). (+)-α-phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • Nam, B., & Lee, S. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(11/12), 978-985.
  • Grijó, D. R., & de Oliveira, E. C. (2021). Identification of antioxidant ingredients by GC-MS from the essential oil of Purple Eleutherococcus simonii leaves. Food Science and Technology, 42.
  • Waters Corporation. (n.d.). Cannabis Terpene Testing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Sýkora, J., & Dvořák, P. (2018). Internal standards for quantitative analysis of chemical warfare agents by the GC/MS method.
  • Spectroscopy Online. (2026, March 12). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Retrieved from [Link]

  • Mackenzie-Rae, F. A., et al. (2017). Ozonolysis of α-phellandrene – Part 1: Gas- and particle-phase characterisation. Atmospheric Chemistry and Physics, 17(14), 8613-8633.
  • National Center for Biotechnology Information. (n.d.). alpha-PHELLANDRENE. PubChem Compound Summary for CID 7460. Retrieved from [Link]

  • Wikipedia. (n.d.). Phellandrene. Retrieved from [Link]

  • Giese, M. W., et al. (2018). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Planta Medica, 84(04), 247-256.
  • Lab Effects. (n.d.). Alpha Phellandrene. Lab Effects Terpene Glossary. Retrieved from [Link]

  • LECO Corporation. (n.d.). Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. Retrieved from [Link]

  • Lee, S. H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3845.
  • Grijó, D. R., & de Oliveira, E. C. (2021). Identification of antioxidant ingredients by GC-MS from the essential oil of Purple Eleutherococcus simonii leaves. Food Science and Technology, 42.
  • Hazekamp, A. (2016). Cannabis: Extracting the Medicine. In Cannabis sativa L. - Botany and Biotechnology (pp. 219-241). Springer, Cham.

Sources

Application

Application Note: Organic Synthesis and Derivatization Protocols for (+)-α-Phellandrene

Introduction & Mechanistic Rationale (+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a highly reactive cyclic monoterpene characterized by its conjugated endocyclic diene system [1]. While it can be isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a highly reactive cyclic monoterpene characterized by its conjugated endocyclic diene system [1]. While it can be isolated from essential oils such as Eucalyptus phellandra, natural extraction often yields a mixture of isomers (α- and β-phellandrene) [1]. For rigorous pharmaceutical and fine-chemical applications, enantiomerically pure (+)-α-phellandrene serves as an invaluable chiral pool starting material [2]. Its conjugated s-cis double bonds make it an exceptional diene for constructing complex bicyclic frameworks via [4+2] Diels-Alder cycloadditions[3].

This application note outlines field-proven workflows for the semi-synthesis of (+)-α-phellandrene, its derivatization via thermal and photocatalytic Diels-Alder reactions, and its microbial biotransformation into bioactive diols.

Workflow 1: Semi-Synthesis of (+)-α-Phellandrene from (R)-Carvone

Causality & Validation: Relying on commercial essential oils introduces batch-to-batch stereochemical variability. Synthesizing (+)-α-phellandrene from commercially abundant (R)-carvone ensures high enantiomeric purity. The critical step utilizes Wilkinson's catalyst (Rh(PPh3)3Cl) to selectively isomerize the exocyclic double bond of (R)-carvone into an unsaturated ketone, avoiding the degradation typical of harsh acidic/basic isomerization [1]. The subsequent tosylhydrazone reduction cleanly yields the target diene.

Protocol 1: Continuous-Flow / Batch Synthesis
  • Isomerization: Dissolve (R)-carvone in anhydrous toluene. Introduce Wilkinson's catalyst (Rh(PPh3)3Cl). The transition metal coordinates to the alkene, facilitating the selective migration of the double bond to yield the unsaturated ketone intermediate [1].

  • Hydrazone Formation: React the resulting unsaturated ketone with tosyl hydrazide (TsNHNH2) in tetrahydrofuran (THF) to form the N-tosyl hydrazone [1].

  • Reduction: Subject the hydrazone to reductive cleavage. In a continuous-flow regime, pass the organic phase through a drying column containing disodium sulfate (Na2SO4) to strictly exclude moisture, which could quench the intermediate[1].

  • Purification & Validation: Filter the crude product through basic alumina. Purify using flash chromatography (hexane/ethyl acetate) and distill under reduced pressure to isolate 96% pure (+)-α-phellandrene [1]. Validate purity via GC-MS and optical rotation.

G A (R)-Carvone (Starting Material) B Unsaturated Ketone (Isomerization) A->B Wilkinson's Catalyst Toluene C N-Tosyl Hydrazone (Intermediate) B->C TsNHNH2 THF D (+)-α-Phellandrene (Target Diene) C->D Reduction & Flash Chrom.

Workflow for the semi-synthesis of (+)-α-phellandrene from (R)-carvone.

Workflow 2: Diels-Alder Cycloadditions

Causality & Validation: The s-cis conformation of α-phellandrene is pre-organized for [4+2] cycloadditions [3]. When reacted with symmetrical, electron-deficient dienophiles like maleic anhydride, the reaction proceeds via a concerted electrocyclic mechanism without a carbocation intermediate [3]. The endo-cycloadduct is kinetically favored due to secondary orbital overlap stabilizing the transition state [4]. For electron-rich dienophiles (e.g., 4-methoxystyrene), a thermal pathway is forbidden or extremely slow; thus, an electron-transfer sensitizer under UV irradiation is employed to drive the reaction via a radical cation intermediate [5].

Protocol 2A: Thermal Cycloaddition with Maleic Anhydride
  • Preparation: In a 100-mL round-bottom flask, combine 0.050 mol of maleic anhydride with an equivalent molar amount (0.050 mol) of (+)-α-phellandrene [4].

  • Reaction: Suspend the reactants in 25 mL of ethyl acetate. Attach a reflux condenser and heat the mixture on a hot water bath (75–80 °C) for 1 hour to ensure complete conversion [4].

  • Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice-water bath. The rigid bicyclic endo-adduct will spontaneously crystallize due to its lower solubility in cold ethyl acetate [4].

  • Isolation & Validation: Isolate the precipitate via vacuum filtration. Recrystallize from pure ethyl acetate. Validate the self-contained system by obtaining an IR spectrum (KBr pellet) to confirm the presence of the anhydride carbonyl stretches (approx. 1780 and 1850 cm⁻¹) and the disappearance of the diene stretches[4].

Protocol 2B: Photocatalytic Cycloaddition with 4-Methoxystyrene
  • Mixture: Dissolve 200 μL of (+)-α-phellandrene and 200 μL of 4-methoxystyrene in 15 mL of anhydrous dichloromethane[5].

  • Catalysis: Add 15 mg (1.9 mol %) of 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate, which acts as a highly efficient electron-transfer sensitizer [5].

  • Irradiation: Degas the mixture thoroughly with nitrogen to prevent oxygen-mediated quenching. Irradiate for 3 hours in a photoreactor equipped with UV lamps at λ = 422 ± 20 nm [5].

  • Separation & Validation: Pass the crude mixture through a short silica column (1:1 dichloromethane/hexane) to strip the sensitizer. To separate the resulting diastereomers, utilize argentated silica gel chromatography. The silver ions (Ag⁺) complex with the double bonds, allowing resolution based on the steric accessibility of the isomers, yielding up to 97% pure adducts [5].

G Diene (+)-α-Phellandrene (s-cis Diene) TS Concerted Electrocyclic Transition State Diene->TS Ethyl Acetate, 75°C [4+2] Cycloaddition Dienophile Maleic Anhydride (Dienophile) Dienophile->TS Ethyl Acetate, 75°C [4+2] Cycloaddition Adduct Endo-Cycloadduct (Bicyclic System) TS->Adduct Secondary Orbital Overlap

Concerted mechanism of the Diels-Alder cycloaddition forming the endo-adduct.

Workflow 3: Microbial Biotransformation to Bioactive Diols

Causality & Validation: Traditional chemical oxidations of α-phellandrene often suffer from poor regioselectivity, yielding complex mixtures of epoxides and alcohols. Microbial biotransformation leverages the precise enzymatic machinery of fungi (e.g., Alternaria alternata or Corynespora cassiicola) to perform stereoselective epoxidation followed by hydrolysis[1]. This green-chemistry approach specifically yields 5-p-menthene-1,2-diol, a derivative with validated and significant antimicrobial properties [1].

Protocol 3: Biotransformation via Alternaria alternata
  • Cultivation: Inoculate Alternaria alternata into a standard liquid broth (e.g., Potato Dextrose Broth). Incubate at 25 °C under continuous shaking (150 rpm) for 48 hours to reach the exponential growth phase.

  • Substrate Introduction: Aseptically introduce pure (+)-α-phellandrene directly into the culture medium.

  • Enzymatic Conversion: Continue incubation for 5–7 days. The fungal cytochrome P450 enzymes will oxidize the diene to an α-PHE epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolases to form 5-p-menthene-1,2-diol [1].

  • Extraction & Validation: Extract the culture broth three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the resulting diol via flash chromatography and validate the structure via 1H-NMR and 13C-NMR [1].

G PHE (+)-α-Phellandrene Enzyme Fungal Enzymes (Alternaria alternata) PHE->Enzyme Biotransformation Epoxide α-PHE Epoxide (Reactive Intermediate) Enzyme->Epoxide Stereoselective Epoxidation Diol 5-p-Menthene-1,2-diol (Antimicrobial Agent) Epoxide->Diol Enzymatic Hydrolysis

Microbial biotransformation pathway of α-phellandrene to 5-p-menthene-1,2-diol.

Quantitative Data Summary

Derivative / ProductReaction TypeKey Reagents / CatalystsReaction ConditionsYield / Purity Metrics
(+)-α-Phellandrene Semi-SynthesisRh(PPh3)3Cl, TsNHNH2Toluene/THF, Continuous-Flow96% Purity (Distilled)
Maleic Anhydride Adduct Diels-Alder (Thermal)Maleic Anhydride, EtOAc75–80 °C (Reflux), 1 hQuantitative (Crude)
4-Methoxystyrene Adduct Diels-Alder (Photocatalytic)Pyrylium BF4 (1.9 mol %)CH2Cl2, 422 nm UV, 3 h17–29% Yield (Cross-addition)
5-p-Menthene-1,2-diol BiotransformationAlternaria alternataLiquid Broth, 25 °C, 5–7 daysHigh Regioselectivity

References

  • Thangaleela, S., et al. "A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene." Scientia Pharmaceutica (MDPI), 2022. URL:[Link]

  • Sevov, C. S., et al. "Selectivity in the Electron Transfer Catalyzed Diels−Alder Reaction of (R)-α-Phellandrene and 4-Methoxystyrene." The Journal of Organic Chemistry, ACS Publications, 2008. URL:[Link]

  • "Diels-Alder Reaction: Alpha-Phellandrene & Maleic Anhydride." Studylib.net. URL:[Link]

  • "What is the mechanism in the Diels-Alder reaction between maleic anhydride and alpha-phellandrene?" Study.com. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Antioxidant Activity of (+)-α-Phellandrene

Introduction: The Rationale for Investigating (+)-α-Phellandrene Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating (+)-α-Phellandrene

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a primary driver of cellular damage.[1] This phenomenon is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. The body's endogenous antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), provides a crucial line of defense against ROS.[2] However, under conditions of severe or chronic stress, these defenses can be overwhelmed.

(+)-α-Phellandrene (α-PHE) is a cyclic monoterpene found in the essential oils of various plants, including Eucalyptus species.[3][4] Emerging research has highlighted its potential pharmacological benefits, including anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7] These attributes make α-PHE a compelling candidate for therapeutic development. To rigorously validate its antioxidant potential in a complex biological system, well-designed in vivo studies are indispensable.

This document provides a comprehensive guide for researchers, outlining detailed protocols to assess the antioxidant efficacy of (+)-α-Phellandrene using established and robust animal models of oxidative stress.

Foundational Concepts: Experimental Design and Controls

The integrity of any in vivo study hinges on a meticulously planned experimental design. The protocols described herein are built upon a framework that emphasizes reproducibility and translatability.

Animal Model Selection

The choice of animal model is critical. Rodent models, such as Wistar rats or C57BL/6J mice, are frequently used due to their well-characterized physiology and the availability of standardized reagents.[8][9] The selection should be justified based on the specific research question.

Ethical Considerations

All animal experiments must be conducted in strict accordance with guidelines from institutional and national animal welfare committees (e.g., IACUC). This includes minimizing animal suffering, using the minimum number of animals required for statistical power, and ensuring proper housing and husbandry.

The Imperative of Control Groups

A multi-group design is essential to isolate the effects of the test compound.

Group NameTreatment AdministeredPurpose
I: Naive Control Vehicle only (e.g., corn oil, saline)Establishes baseline physiological and biochemical parameters.
II: Inducer Control Vehicle + Oxidative Stress Inducer (e.g., CCl₄, D-galactose)Confirms the induction of oxidative stress and serves as the primary comparison for therapeutic effect.
III: Positive Control Oxidative Stress Inducer + Reference Antioxidant (e.g., N-Acetylcysteine)Benchmarks the efficacy of α-PHE against a compound with a known antioxidant mechanism.[10][11]
IV-VI: Test Groups Oxidative Stress Inducer + α-PHE (Low, Medium, High Dose)Determines the dose-dependent antioxidant effect of the test compound.
(+)-α-Phellandrene Formulation and Dosing
  • Purity: Use high-purity (>95%) (+)-α-phellandrene for all experiments.

  • Vehicle: Due to its lipophilic nature, α-PHE should be dissolved in a suitable vehicle such as corn oil, olive oil, or a saline solution containing a low percentage of a non-ionic surfactant (e.g., Tween 80).

  • Dose Ranging: A preliminary dose-ranging study is recommended to establish a safe and effective dose range. Based on existing literature for similar monoterpenes, a range of 25-100 mg/kg body weight, administered orally (p.o.) or intraperitoneally (i.p.), is a logical starting point.[12]

Protocol 1: CCl₄-Induced Acute Hepatotoxicity Model

This model is a gold standard for evaluating hepatoprotective and antioxidant activity. Carbon tetrachloride (CCl₄) is metabolized in the liver by Cytochrome P450 enzymes (specifically CYP2E1) to form the highly reactive trichloromethyl free radical (•CCl₃).[13][14] This radical initiates a cascade of lipid peroxidation, leading to severe oxidative damage and liver necrosis.[14][15]

Experimental Workflow

CCl4_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_collect Phase 3: Sample Collection cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (7 days) Group Group Allocation & Baseline Weight Acclimatize->Group Pretreat Pre-treatment (α-PHE / NAC / Vehicle) (7-21 days) Induce Induction with CCl₄ (Single i.p. injection) Pretreat->Induce Sacrifice Euthanasia (24h post-CCl₄) Collect Blood & Liver Collection Sacrifice->Collect Biochem Serum Biomarkers (ALT, AST) Collect->Biochem Antioxidant Tissue Homogenate (SOD, CAT, GPx, MDA) Collect->Antioxidant Histo Histopathology Collect->Histo

Caption: Workflow for the CCl₄-induced hepatotoxicity model.

Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide animals into the experimental groups as outlined in section 2.3.

  • Pre-treatment Phase: Administer (+)-α-phellandrene, N-acetylcysteine (NAC, ~150 mg/kg), or the vehicle daily via oral gavage for 14-21 consecutive days.[16]

  • Induction of Hepatotoxicity: On the final day of pre-treatment, 1-2 hours after the last dose, administer a single intraperitoneal (i.p.) injection of CCl₄ (1-2 mL/kg body weight, diluted 1:1 in corn or olive oil) to all groups except the Naive Control group.[16] The Naive Control group receives an equivalent volume of the oil vehicle.

  • Sample Collection: 24 hours after CCl₄ administration, euthanize the animals following ethically approved procedures.

    • Collect blood via cardiac puncture into non-heparinized tubes. Allow it to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C.

    • Immediately perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and section it. One portion should be fixed in 10% neutral buffered formalin for histopathology. The remaining tissue should be flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

Protocol 2: D-Galactose-Induced Systemic Oxidative Stress and Aging Model

Chronic administration of D-galactose induces a state that mimics natural aging by promoting systemic oxidative stress.[17][18] An oversupply of D-galactose leads to the formation of advanced glycation end products (AGEs) and generates ROS through the action of galactose oxidase, overwhelming endogenous antioxidant defenses.[12][18] This model is particularly useful for assessing the protective effects of a compound against chronic, low-grade oxidative damage.

Experimental Workflow

DGal_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Co-treatment cluster_collect Phase 3: Sample Collection cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (7 days) Group Group Allocation Acclimatize->Group Induce D-galactose Injection (s.c. daily) Group->Induce Treat α-PHE / Vit C / Vehicle (p.o. daily) Group->Treat Duration 6-9 Weeks Induce->Duration Treat->Duration Sacrifice Euthanasia Collect Blood, Brain & Liver Collection Sacrifice->Collect Biochem Serum Analysis Collect->Biochem Antioxidant Tissue Homogenate (SOD, CAT, GPx, MDA) Collect->Antioxidant Histo Histopathology (e.g., Brain) Collect->Histo

Caption: Workflow for the D-galactose-induced aging model.

Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize male C57BL/6J mice (20-25 g) for one week as previously described.

  • Grouping: Randomly allocate animals into experimental groups. Use Vitamin C (~100-200 mg/kg) as a suitable positive control for this model.[8]

  • Induction and Treatment Phase: For 6-9 consecutive weeks, perform the following daily treatments:

    • Administer D-galactose (100-300 mg/kg body weight, dissolved in saline) via subcutaneous (s.c.) injection to all groups except the Naive Control group.[12][18] The Naive Control group receives saline s.c.

    • Approximately 1 hour after the injection, administer (+)-α-phellandrene, Vitamin C, or the vehicle via oral gavage.

  • Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood, brain, and liver tissues as described in Protocol 1 (Section 3.2.5). The brain is a key target organ in this model and should be carefully dissected for analysis.

Endpoint Biomarker Analysis: Methodologies

The assessment of antioxidant activity relies on quantifying key biomarkers of oxidative stress and the activity of endogenous antioxidant enzymes.

Tissue Homogenate Preparation
  • Weigh a frozen portion of the liver or brain tissue.

  • Homogenize the tissue on ice in a 10-fold volume (w/v) of cold phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA).[19]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[19][20]

  • Collect the resulting supernatant and keep it on ice. This supernatant will be used for the enzyme and MDA assays. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activities.

Visualizing the Core Mechanism

The following diagram illustrates the central role of the biomarkers being measured. Oxidative insults lead to the production of superoxide radicals (O₂⁻), which are converted to hydrogen peroxide (H₂O₂) by SOD. CAT and GPx then neutralize H₂O₂. If these systems are overwhelmed, ROS can attack lipids, producing MDA.

Pathway Inducer Oxidative Insult (e.g., CCl₄, D-gal) ROS Superoxide Radical (O₂⁻) Inducer->ROS generates H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 Damage Lipid Peroxidation ROS->Damage causes H2O H₂O + O₂ H2O2->H2O MDA Malondialdehyde (MDA) (Biomarker of Damage) Damage->MDA SOD SOD SOD->H2O2 converts CAT CAT CAT->H2O detoxifies GPx GPx GPx->H2O detoxifies

Caption: Key pathways of oxidative stress and enzymatic defense.

Enzyme Activity Assays

Commercially available kits are the most reliable and standardized way to perform these assays. The principles are as follows:

  • Superoxide Dismutase (SOD) Activity: SOD activity is often measured using an indirect method where a superoxide radical scavenger competes with SOD for superoxide radicals generated by a xanthine/xanthine oxidase system.[21][22] The inhibition of the reduction of a detector molecule (like a tetrazolium salt) is proportional to the SOD activity.[21] One unit of SOD is typically defined as the amount of enzyme needed to exhibit 50% dismutation of the superoxide radical.[21]

  • Catalase (CAT) Activity: This assay is based on the decomposition of a known concentration of hydrogen peroxide (H₂O₂) by the catalase in the sample.[19][23] The rate of H₂O₂ disappearance can be monitored directly by the decrease in absorbance at 240 nm or through a colorimetric reaction where the remaining H₂O₂ reacts with a chromogen.[24][25]

  • Glutathione Peroxidase (GPx) Activity: GPx activity is measured via a coupled reaction. GPx reduces an organic peroxide (like cumene hydroperoxide) using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG).[20][26] Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the GPx activity.[20][26][27]

Lipid Peroxidation Assay (MDA)

Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a key indicator of oxidative damage.[28][29][30]

  • Principle (TBARS Assay): The Thiobarbituric Acid Reactive Substances (TBARS) method is widely used.[31] In this assay, MDA in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.[28][32] The intensity of this color, measured spectrophotometrically at ~532 nm, is proportional to the MDA concentration in the sample.[28]

Histopathological Examination

Fixed liver tissue should be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should examine the slides for signs of injury (in the CCl₄ model), such as centrilobular necrosis, inflammatory cell infiltration, and fatty changes.[33] The degree of protection afforded by α-PHE can be semi-quantitatively scored based on the reduction of these pathological features.

Data Interpretation and Reporting

All quantitative data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Table of Expected Outcomes:

BiomarkerCCl₄ / D-galactose Control Groupα-Phellandrene Treated GroupScientific Rationale
Serum ALT, AST ↑↑ (Significantly Increased)↓ (Significantly Decreased)Reduction in liver enzyme leakage indicates protection of hepatocyte integrity.
Tissue MDA ↑↑ (Significantly Increased)↓ (Significantly Decreased)A decrease in this lipid peroxidation marker indicates reduced oxidative damage to cell membranes.[28]
Tissue SOD Activity ↓↓ (Significantly Decreased)↑ (Restored towards normal)Restoration of SOD activity suggests enhanced scavenging of superoxide radicals.[2]
Tissue CAT Activity ↓↓ (Significantly Decreased)↑ (Restored towards normal)Increased CAT activity indicates improved capacity to neutralize hydrogen peroxide.[2]
Tissue GPx Activity ↓↓ (Significantly Decreased)↑ (Restored towards normal)Enhanced GPx activity points to a more robust defense against various peroxides.[2]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vivo evaluation of (+)-α-phellandrene's antioxidant properties. By employing both acute (CCl₄) and chronic (D-galactose) models of oxidative stress, researchers can build a comprehensive profile of the compound's therapeutic potential. Rigorous adherence to experimental design, including appropriate controls and validated endpoint analyses, is paramount to generating reliable and publishable data that can advance α-PHE towards further preclinical and clinical development.

References

  • Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. Vertex AI Search.
  • D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC. National Center for Biotechnology Information. [Link]

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Northwest Life Science Specialities. [Link]

  • Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed. National Center for Biotechnology Information. [Link]

  • An improved method for measuring catalase activity in biological samples - PMC. National Center for Biotechnology Information. [Link]

  • Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC. National Center for Biotechnology Information. [Link]

  • Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC. National Center for Biotechnology Information. [Link]

  • Glutathione Peroxidase (GPx) Assay Cat. No. 8238, 100 tests Introduction Glutathione peroxidase (GPx) is an antioxidant enzyme l. ScienCell. [Link]

  • Malondialdehyde(MDA)Assay Kit Instruction - Frontiers. Frontiers. [Link]

  • D-Galactose Induced Changes in Enzymatic Antioxidant Status in Rats of Different Ages. Institute of Physiology of the Czech Academy of Sciences. [Link]

  • Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model. Taylor & Francis Online. [Link]

  • Animal Models for Chronic Stress-Induced Oxidative Stress in the Spleen: The Role of Exercise and Catecholaminergic System | IntechOpen. IntechOpen. [Link]

  • Discovery of Anti-Aging Effects of Wheat Bran Extract in a D-Galactose-Induced Rat Model of Oxidative Stress - MDPI. MDPI. [Link]

  • Antioxidant effects of compound walnut oil capsule in mice aging model induced by D-galactose | Food & Nutrition Research. Food & Nutrition Research. [Link]

  • Catalase Activity Assay - Cell Biolabs, Inc.. Cell Biolabs, Inc.. [Link]

  • Catalase Protocol - MMPC.org. Mouse Metabolic Phenotyping Centers. [Link]

  • Elabscience® Cell Glutathione Peroxidase (GPX) Activity Assay Kit. Elabscience. [Link]

  • The Study of Approaches to Modeling Oxidative Stress in Male Wistar Rats: The Comparative Analysis of Diet-Induced, Chemically Induced, and Physiologically Induced Models - MDPI. MDPI. [Link]

  • MDA(malondialdehyde) Assay Kit - dojindo. Dojindo Molecular Technologies. [Link]

  • Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Analytical Sciences. [Link]

  • 4.5. Superoxide Dismutase (SOD) Activity Test - Bio-protocol. Bio-protocol. [Link]

  • MDA (Malondialdehyde Assays and Reagents - Cell Biolabs, Inc.. Cell Biolabs, Inc.. [Link]

  • Role of superoxide dismutase in in vivo and in vitro nitrate tolerance - PMC. National Center for Biotechnology Information. [Link]

  • In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate - ResearchGate. ResearchGate. [Link]

  • Assay of superoxide dismutase activity by combining electrophoresis and densitometry. Botanical Bulletin of Academia Sinica. [Link]

  • Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - MDPI. MDPI. [Link]

  • RIFM fragrance ingredient safety assessment, (-)-(R)-α-phellandrene, CAS Registry Number 4221-98-1 - PubMed. National Center for Biotechnology Information. [Link]

  • A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene - MDPI. MDPI. [Link]

  • CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC. National Center for Biotechnology Information. [Link]

  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - ACS Publications. American Chemical Society Publications. [Link]

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Application

Application Note: (+)-α-Phellandrene as a Chiral Pool Scaffold in Asymmetric Synthesis

Introduction & Mechanistic Rationale In the landscape of chiral pool synthesis, monoterpenes provide an invaluable source of pre-defined stereocenters for the construction of complex molecular architectures. (S)-(+)-α-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of chiral pool synthesis, monoterpenes provide an invaluable source of pre-defined stereocenters for the construction of complex molecular architectures. (S)-(+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) has emerged as a highly versatile chiral diene[1]. In solution, α-phellandrene exists in a conformational equilibrium favoring a folded conformation with a left-handed diene helix and a quasi-axial isopropyl group[2].

This specific steric geometry is the primary driver of its synthetic utility. The bulky quasi-axial isopropyl group effectively shields one face of the diene, dictating strict facial selectivity during intermolecular Diels-Alder (DA) cycloadditions[2],[3]. Consequently, (+)-α-phellandrene is uniquely suited for the asymmetric construction of highly functionalized bicyclo[2.2.2]octene frameworks, which serve as the core structures for both natural product total synthesis (e.g., Sarglamides)[4] and the development of chiral diene ligands for transition-metal catalysis.

High-Throughput Synthesis of the Chiral Pool

While the (-)-(R)-enantiomer of α-phellandrene is abundant in nature (e.g., in Eucalyptus oils), the unnatural (+)-(S)-enantiomer is scarce and expensive[5],[1]. To utilize it as a chiral pool starting material, it is typically synthesized from inexpensive, commercially available (R)-carvone[1].

Historically performed in batch processes[2], the synthesis has been optimized into a three-step sequential continuous-flow reaction[1]. The flow methodology is critical because the final step—the Shapiro reaction—involves highly reactive organolithium reagents and generates nitrogen gas. Continuous flow ensures precise thermal management, safely handles off-gassing, and dramatically increases the space-time yield[1].

FlowSynthesis A (R)-Carvone B Hydrogenation (Pt/C) A->B C Unsaturated Ketone B->C D Hydrazone Formation C->D E Tosylhydrazone D->E F Shapiro Reaction (n-BuLi) E->F G (S)-(+)-alpha- Phellandrene F->G

Fig 1. Continuous-flow synthesis of (S)-(+)-alpha-phellandrene from (R)-carvone.

Advanced Applications in Total Synthesis

Constructing the Tetracyclic Core of Sarglamides

Sarglamides A–E are a structurally novel class of alkaloids exhibiting potent anti-inflammatory activity by inhibiting NO production in microglial cells[4]. Biosynthetically, they are hypothesized to arise from a Diels-Alder reaction between α-phellandrene and toussaintine C (a trans-N-cinnamoylindolinoid)[4],[6].

The Steric Challenge & Strategic Redesign: Tong et al. (2024) demonstrated that the direct biomimetic DA reaction between α-phellandrene and toussaintine C fails under standard thermal or Brønsted acid conditions[4]. The causality lies in the severe steric repulsion between the bulky dienophile and the quasi-axial isopropyl group of the diene. To bypass this, the synthetic strategy was redesigned using 1,4-benzoquinone. Because 1,4-benzoquinone is completely planar, it minimizes steric clashes, allowing the face-selective DA reaction to proceed smoothly. The resulting endo-cycloadduct was then subjected to a one-pot reductive amination and aza-Michael addition to successfully construct the tetracyclic core of the Sarglamides[4],[7].

Note on Biomimetic Validation: A subsequent 2025 study successfully achieved the direct biomimetic cycloaddition using AlMe2​Cl as a Lewis acid. The aluminum catalyst sufficiently lowered the LUMO of toussaintine C, overcoming the activation barrier and yielding the endo-ortho transition state required for the natural product[6].

Sarglamide Diene (S)-(+)-alpha-Phellandrene DA Intermolecular Diels-Alder Diene->DA Dienophile 1,4-Benzoquinone Dienophile->DA Adduct Endo-Cycloadduct DA->Adduct Face-selective Cascade Reductive Amination & Aza-Michael Addition Adduct->Cascade Core Tetracyclic Core Cascade->Core Final Sarglamides A, C, D, E, F Core->Final Amidation

Fig 2. Asymmetric total synthesis pathway of Sarglamides via Diels-Alder cycloaddition.

Synthesis of Chiral Diene Ligands

Beyond target-oriented synthesis, (+)-α-phellandrene is utilized to synthesize chiral diene ligands for asymmetric catalysis. Cycloaddition with methyl propiolate or 2-naphthyl acetylenecarboxylate yields chiral bicyclo[2.2.2]octadienes[8],. These ligands exhibit rigid frameworks that transfer chiral information highly effectively in rhodium-catalyzed asymmetric conjugate addition reactions.

Quantitative Data Summaries

Table 1: Comparative Diels-Alder Reactivity of (+)-α-Phellandrene

DienophileCatalyst / ConditionsTarget ApplicationYield / SelectivityRef
1,4-Benzoquinone Thermal / No catalystSarglamides A-F coreHigh endo-selectivity[4]
Toussaintine C Thermal or TfOHBiomimetic SarglamidesNo reaction (Steric block)[4]
Toussaintine C AlMe2​Cl (Lewis Acid)Biomimetic SarglamidesHigh yield, endo-ortho[6]
Methyl propiolate Thermal cycloadditionChiral Diene Ligands (Rh)High yield, bicyclo[2.2.2]octadiene
4-Methoxystyrene Electron Transfer CatalysisMixed cycloadditions2:1 endo/exo ratio[3]

Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Synthesis of (S)-(+)-α-Phellandrene

Objective: Safe, scalable conversion of (R)-carvone to (S)-α-phellandrene[1].

  • Selective Hydrogenation:

    • Action: Pump a solution of (R)-carvone through a packed-bed reactor containing a supported Platinum (Pt/C) catalyst under an H2​ atmosphere.

    • Causality: Pt is selected over Pd to prevent over-reduction of the endocyclic double bond, ensuring selective reduction to the unsaturated ketone[1].

    • Validation Check 1: Inline IR spectroscopy or offline GC-MS must confirm the disappearance of the exocyclic double bond signal.

  • Hydrazone Formation:

    • Action: Mix the reactor effluent with tosylhydrazine ( TsNHNH2​ ) and an acid resin catalyst in a second flow reactor[5].

    • Causality: The acid resin catalyzes the dehydrative condensation. An inline phase separator is utilized to continuously remove the water byproduct, driving the equilibrium forward[1].

    • Validation Check 2: TLC (Hexane/EtOAc) must show complete consumption of the ketone.

  • Shapiro Reaction:

    • Action: Introduce a strong base (n-Butyllithium) into the stream in a third double-jacketed glass column reactor[2],[1].

    • Causality: n-BuLi deprotonates the tosylhydrazone, triggering the elimination of nitrogen gas and the tosyl group to form the conjugated diene. The double-jacketed reactor safely dissipates the exothermic heat and manages the N2​ gas expansion[1].

    • System Validation & Quality Control: The organic phase is dried over Na2​SO4​ and filtered through alumina. Final validation requires GC-FID showing >95% purity of (S)-(+)-α-phellandrene and polarimetry confirming the (+)-optical rotation[5],[1].

Protocol B: Face-Selective Diels-Alder Cycloaddition (Sarglamide Core)

Objective: Construction of the bicyclo[2.2.2]octene core via reaction with 1,4-benzoquinone[4].

  • Reaction Setup:

    • Action: Dissolve (S)-(+)-α-phellandrene (1.0 equiv) and 1,4-benzoquinone (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: 1,4-benzoquinone is chosen for its strict planarity, which allows it to approach the diene from the less hindered face (opposite the quasi-axial isopropyl group) without the steric clash observed with bulkier dienophiles[4].

  • Cycloaddition Execution:

    • Action: Allow the reaction to warm to room temperature and stir until completion.

    • Causality: The electron-rich diene and highly electron-deficient dienophile react readily without the need for thermal forcing or Lewis acids, preserving the stereochemical integrity of the sensitive diene[4].

  • System Validation & Quality Control:

    • Action: Evaporate the solvent and purify via flash column chromatography.

    • Validation: 1H -NMR must be utilized to confirm the endo-selectivity. The bridgehead protons of the resulting bicyclo[2.2.2]octene system will exhibit specific coupling constants (typically J≈6−8 Hz for endo adducts) that validate the facial selectivity of the cycloaddition before proceeding to the reductive amination cascade[4].

References

  • Source: MDPI (Scientia Pharmaceutica)
  • High-Throughput Synthesis of (S)
  • Source: Chemical Science (RSC)
  • Source: Organic Letters (ACS)
  • (R)-(-)-a-Phellandrene = 95.0 GC sum of enantiomers 4221-98-1 (Product Documentation & Literature)
  • Selectivity in the Electron Transfer Catalyzed Diels−Alder Reaction of (R)

Sources

Method

Application Note: Formulation of (+)-Alpha-Phellandrene in Nanocarrier Drug Delivery Systems

Executive Summary & Physicochemical Rationale (+)-Alpha-phellandrene (PHE) is a bioactive cyclic monoterpene predominantly found in the essential oils of species such as Eucalyptus radiata and Anethum graveolens[1]. It h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(+)-Alpha-phellandrene (PHE) is a bioactive cyclic monoterpene predominantly found in the essential oils of species such as Eucalyptus radiata and Anethum graveolens[1]. It has garnered significant pharmaceutical interest due to its potent anti-inflammatory, antinociceptive, and anti-gout properties[2][3].

Despite its therapeutic potential, the clinical translation of free PHE is severely hindered by its physicochemical profile:

  • High Lipophilicity & Poor Aqueous Solubility: Limits bioavailability in physiological fluids.

  • High Volatility & Oxidative Instability: Leads to rapid degradation upon environmental exposure.

  • Toxicity Profiles: Oral administration is associated with gastrointestinal disturbances, and undiluted topical application can cause moderate skin irritation[2].

The Nanocarrier Solution: Encapsulating PHE within nanocarrier systems—such as ethosomes, inclusion complexes, and nanoemulsions—mitigates these barriers. Nanocarriers shield the volatile terpene, enhance its aqueous solubility, provide controlled release kinetics, and enable targeted delivery routes (e.g., transdermal) that bypass gastrointestinal toxicity[4].

Pharmacological Mechanism of Encapsulated (+)-Alpha-Phellandrene

To understand the formulation goals, it is critical to map how PHE exerts its therapeutic effects. PHE acts as a multi-target anti-inflammatory agent. It inhibits key inflammatory enzymes (COX-2, LOX-5, MPO, iNOS) and modulates pain-related transient receptor potential channels (TRPA1 and TRPV1), ultimately reducing the release of pro-inflammatory cytokines like TNF-α and IL-1β[2][3].

Mechanism PHE (+)-Alpha-Phellandrene (Released from Nanocarrier) Enzymes Enzyme Inhibition (COX-2, LOX-5, MPO, iNOS) PHE->Enzymes Blocks synthesis Cytokines Cytokine Suppression (TNF-α & IL-1β) PHE->Cytokines Prevents release Receptors Receptor Modulation (TRPA1 / TRPV1) PHE->Receptors Desensitizes Outcome Analgesia & Anti-inflammatory Therapeutic Effect Enzymes->Outcome Cytokines->Outcome Receptors->Outcome

Fig 1: Pharmacological signaling pathway of (+)-alpha-phellandrene in inflammatory disease models.

Formulation Strategies: Causality and Design

A. Ethosomal Nanocarriers for Transdermal Delivery

Ethosomes are soft, malleable lipid vesicles containing high concentrations of ethanol (typically 20-45%).

  • The Causality of Ethanol: Ethanol serves a dual purpose. First, it acts as a highly efficient co-solvent, drastically increasing the aqueous solubility of the lipophilic PHE within the vesicle's core and bilayer interface. This co-solvent effect is responsible for driving encapsulation efficiencies up to ~95%[2]. Second, ethanol fluidizes both the ethosomal lipid bilayer and the rigid lipid matrix of the skin's stratum corneum, allowing the intact vesicles to squeeze through the skin barrier and establish a continuous drug reservoir[2].

B. Cyclodextrin Inclusion Complexes

For aqueous formulations targeting orofacial pain, PHE can be complexed with hydroxypropyl-beta-cyclodextrin (HPβCD).

  • The Causality of Complexation: HPβCD possesses a hydrophobic cavity and a hydrophilic exterior. Through physical mixing or kneading, the lipophilic PHE molecule is driven into the hydrophobic cavity via van der Waals forces and hydrophobic interactions. This creates a water-soluble inclusion complex that protects PHE from volatilization and achieves an encapsulation efficiency of ~70.45%[3].

C. Nanoemulsions via Emulsion Phase Inversion (EPI)

Nanoemulsions are utilized to stabilize PHE-rich essential oils.

  • The Causality of EPI: By titrating water into an oil-surfactant (e.g., Tween 80) mixture, the spontaneous curvature of the surfactant is altered. This forces a thermodynamic transition from a water-in-oil (W/O) state to an oil-in-water (O/W) state, yielding kinetically stable, highly dispersed nanodroplets (<100 nm) that prevent Ostwald ripening[5].

Quantitative Data Summary

The following table synthesizes the comparative physicochemical properties of PHE formulated across different nanocarrier platforms based on recent empirical data[2][3][5].

Nanocarrier TypeKey ExcipientsParticle Size (nm)Encapsulation Efficiency (EE%)Primary Delivery RouteTarget Indication
Ethosomes Phospholipids, Ethanol (30-40%), Carbopol (for gel)364.83 ± 45.8495.06 ± 2.51%TransdermalGout / Arthritis
Inclusion Complex Hydroxypropyl-β-cyclodextrin (HPβCD)N/A (Molecular Complex)70.45%Local / InjectionOrofacial Pain
Nanoemulsion Tween 80, Water, Essential Oil~40 - 60> 90% (Oil retention)Topical / OralAntimicrobial / Pain

Detailed Experimental Protocols

The following protocols detail the formulation and validation of PHE-loaded ethosomes, optimized for transdermal delivery.

Protocol 1: Preparation of PHE-Loaded Ethosomes (Cold Method)

This method prevents the volatilization of PHE by maintaining strictly controlled thermal conditions.

Materials: (+)-Alpha-phellandrene (API), Soya Phosphatidylcholine (Lipid), Absolute Ethanol (Co-solvent/Penetration enhancer), Phosphate Buffer Saline (PBS) pH 7.4 (Aqueous phase).

  • Lipid-Drug Solubilization: Dissolve precisely weighed Soya Phosphatidylcholine (e.g., 2-4% w/v) and (+)-alpha-phellandrene (e.g., 1% w/v) in absolute ethanol (30% v/v) in a tightly sealed glass vessel.

    • Expert Insight: Sealing the vessel is critical. PHE is highly volatile; open-air mixing will result in rapid API loss and artificially low final concentrations.

  • Thermal Equilibration: Place the lipid-drug-ethanol solution on a magnetic stirrer and maintain the temperature strictly at 30°C ± 1°C.

  • Aqueous Titration: Using a syringe pump, add PBS (pH 7.4) dropwise (1 mL/min) to the center of the vortex while stirring at 700 rpm until the final volume (100%) is reached.

    • Causality: The slow, dropwise addition ensures that the localized concentration of water does not cause bulk precipitation of the lipid. It forces the lipids to spontaneously self-assemble into multilamellar vesicles around the ethanol-solubilized PHE.

  • Maturation: Continue stirring for 30 minutes at 30°C to allow complete vesiculation.

  • Size Reduction (Sonication): Subject the crude suspension to probe sonication (e.g., 3 cycles of 3 minutes, 40W) in an ice bath.

    • Self-Validating Check: Observe the optical properties of the dispersion. The suspension should transition from a milky, turbid liquid to a translucent, bluish-opalescent dispersion. This optical shift confirms that the vesicles have been successfully reduced to the nanometer range (<400 nm) and are scattering light via the Tyndall effect.

Protocol 2: Quantification of Encapsulation Efficiency (Indirect Method)

Validating the entrapment efficiency (EE%) ensures the nanocarrier is viable for dosing.

  • Ultracentrifugation: Transfer 2 mL of the ethosomal dispersion into an ultra-centrifuge tube. Centrifuge at 20,000 rpm at 37°C for 3 hours[2].

    • Causality: The high centrifugal force pellets the dense, PHE-loaded intact ethosomes at the bottom of the tube, leaving the unencapsulated (free) PHE dissolved in the hydroethanolic supernatant.

  • Supernatant Extraction: Carefully decant the supernatant and dilute it with absolute ethanol to ensure all free PHE is fully solubilized for spectrophotometric reading.

  • Spectroscopic Analysis: Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer set to the validated λmax of alpha-phellandrene (263 nm)[2].

  • Calculation: Calculate EE% using the formula: EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] × 100

Workflow Step1 1. Solubilization Dissolve Lipid + PHE in Ethanol (30°C) Step2 2. Titration Dropwise addition of PBS (pH 7.4) Step1->Step2 Spontaneous Vesiculation Step3 3. Sonication Ice bath, 40W (Check for opalescence) Step2->Step3 Size Reduction Step4 4. Ultracentrifugation 20,000 rpm, 37°C, 3 hrs Step3->Step4 Phase Separation Step5 5. UV-Vis Analysis Quantify free PHE at 263 nm Step4->Step5 EE% Calculation

Fig 2: Step-by-step experimental workflow for the preparation and validation of PHE-loaded ethosomes.

References

  • "Ethosomal Gel Formulation of Alpha Phellandrene for the Transdermal Delivery in Gout", nih.gov. Available at:[Link]

  • "Enhancing orofacial pain relief: α-phellandrene complexed with hydroxypropyl-β-cyclodextrin mitigates orofacial nociception in rodents", researchgate.net. Available at:[Link]

  • "Dual-drug nanocarriers for gout therapy: targeted co-delivery of anti-inflammatory and urate-lowering agents: a review", nih.gov. Available at:[Link]

  • "Antibacterial Activity of Black Pepper Essential Oil Nanoemulsion Formulated by Emulsion Phase Inversion Method", foodandnutritionjournal.org. Available at:[Link]

  • "Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications", semanticscholar.org. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation and degradation of (+)-alpha-phellandrene during storage

Answering the call for robust scientific support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with (+)-alpha-phellandrene. This highly reactive monote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for robust scientific support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with (+)-alpha-phellandrene. This highly reactive monoterpene presents unique storage challenges. Our goal is to provide you with the technical knowledge and practical steps necessary to preserve its integrity, ensuring the reliability and reproducibility of your experiments.

Technical Support Center: (+)-alpha-phellandrene

Frequently Asked Questions (FAQs)

Q1: What is (+)-alpha-phellandrene and why is it so susceptible to degradation?

(+)-alpha-phellandrene is a cyclic monoterpene, a class of naturally occurring organic compounds.[1][2] Its chemical structure, which contains conjugated double bonds within a six-membered ring, is the primary reason for its instability.[1][3] These double bonds are electron-rich and are highly susceptible to attack by oxygen and other reactive species.[4] Furthermore, as a volatile compound, it readily evaporates, especially when exposed to heat.[4][5][6] This inherent chemical reactivity and volatility make it prone to rapid degradation if not stored under precise conditions.[4]

Q2: What are the primary drivers of (+)-alpha-phellandrene degradation?

There are three main environmental factors that initiate and accelerate the degradation of (+)-alpha-phellandrene. These factors can act independently or, more commonly, in concert to compromise sample purity.

  • Oxygen (Oxidation): This is the most significant degradation pathway.[4] Atmospheric oxygen readily attacks the double bonds, leading to a cascade of chemical reactions that form a variety of degradation products, including peroxides, alcohols, ketones, and aldehydes.[3][4] This process alters the chemical identity and biological activity of the molecule.

  • Light (Photodegradation): Exposure to light, particularly ultraviolet (UV) wavelengths, provides the energy to break chemical bonds within the molecule.[4][7][8] This process, known as photolysis, can create highly reactive free radicals that initiate chain reactions, further accelerating the degradation of the surrounding molecules.[4]

  • Heat (Thermal Degradation and Volatilization): Elevated temperatures increase the rate of all chemical reactions, including oxidation.[4][9] Heat also significantly increases the volatility of (+)-alpha-phellandrene, causing it to evaporate from the solution or sample, a process that can begin at temperatures as low as 70°F (21°C).[5][7] It is crucial to understand that terpenes can evaporate at temperatures well below their boiling points.[4][6]

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Cause Recommended Action
Noticeable change in aroma (e.g., harsh, acrid, or "off" smell). Oxidation. The original pleasant, peppery-citrus scent has been replaced by the aroma of degradation products.The sample is compromised and should not be used for sensitive applications. Immediately review your storage protocol, focusing on the effectiveness of your inert gas blanket and container seal to prevent future loss.
Purity analysis by GC/HPLC shows a significant decrease or new peaks. Accelerated Degradation. This indicates a critical failure in storage conditions, likely exposure to a combination of oxygen, light, and/or heat.Salvage the remaining stock by immediately transferring it to optimal long-term storage (see Protocol 1). Re-evaluate your entire workflow, from receiving to daily handling, to identify the point of failure.
Visible condensation inside a container removed from cold storage. Improper Temperature Equilibration. The container was opened while its surface was still below the dew point of the ambient air, causing atmospheric moisture to condense inside.Always allow containers to warm to room temperature before opening.[10] If condensation occurs, the water can accelerate degradation. For high-value samples, consider re-purging the headspace with inert gas before re-sealing and returning to storage.
Sample appears more viscous or has changed color (e.g., yellowing). Advanced Degradation/Polymerization. Significant chemical changes have occurred, altering the physical properties of the compound.The sample is severely degraded and should be discarded. This is a clear indicator of long-term, chronic exposure to suboptimal storage conditions.

Core Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of pure (+)-alpha-phellandrene for periods exceeding one month.

  • Container Selection: Use an amber borosilicate glass vial or bottle with a PTFE-lined cap to prevent light exposure and ensure an inert storage surface.[9][10][11][12]

  • Aliquotting: If you have a large stock bottle, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.[10] Fill vials to minimize headspace.[9]

  • Inert Gas Flushing: In a fume hood, gently flush the headspace of the vial with a stream of ultra-high purity (UHP) nitrogen or argon for 15-30 seconds.[10][12][13] Since argon is denser than air, it can provide a more stable protective layer.[10][13]

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra security, wrap the cap-vial interface with parafilm.

  • Temperature Control: Place the sealed vial in a refrigerator maintained at 2-8°C (35-46°F) .[9][10][14] Do not freeze, as this offers no significant advantage and complicates handling.

  • Labeling: Clearly label the vial with the compound name, concentration (if in solution), and the date of storage.

Protocol 2: Analytical Quality Control (QC) by Gas Chromatography (GC)

Regularly assessing the purity of your sample is critical. This is a general method; specific parameters should be optimized for your instrument.

  • Sample Preparation: Prepare a dilute solution of your (+)-alpha-phellandrene sample in a suitable volatile solvent (e.g., ethanol, hexane) at a concentration appropriate for your detector (e.g., ~100 µg/mL).

  • GC System & Column: A standard Gas Chromatograph with a Flame Ionization Detector (GC-FID) is suitable. Use a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).

  • Typical GC Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/minute to 240°C.

    • Injection Volume: 1 µL

  • Analysis: Compare the resulting chromatogram to a certified reference standard. Degradation will be indicated by a decrease in the area of the main (+)-alpha-phellandrene peak and the appearance of new peaks, typically at different retention times. A High-Performance Liquid Chromatography (HPLC-UV) method can also be used for quantification.[15][16]

Visualized Workflows and Mechanisms

To further clarify the processes and decisions involved in preserving (+)-alpha-phellandrene, the following diagrams illustrate the degradation pathways and a logical workflow for selecting appropriate storage conditions.

main (+)-alpha-Phellandrene sub1 Oxidation main->sub1 sub2 Photodegradation main->sub2 sub3 Thermal Degradation & Volatilization main->sub3 o2 Oxygen (O2) o2->sub1 light UV Light light->sub2 heat Heat heat->sub3 prod1 Peroxides, Epoxides, Alcohols, Ketones sub1->prod1 prod2 Free Radicals, Isomers sub2->prod2 prod3 Evaporation Loss, Accelerated Reactions sub3->prod3 start Select Storage Protocol q1 Storage Duration? start->q1 short_term Short-Term / Daily Use (< 1 Month) q1->short_term < 1 Month long_term Long-Term (> 1 Month) q1->long_term > 1 Month proc1 Store at 15-21°C (60-70°F). Use amber glass. Minimize headspace. Re-purge with inert gas if opened frequently. short_term->proc1 proc2 Aliquot into single-use vials. Purge headspace with Nitrogen/Argon. Store at 2-8°C (Refrigerate). Use amber glass with PTFE-lined caps. long_term->proc2

Caption: Decision workflow for selecting the correct storage conditions.

References

  • Terpene Preservation: Commercial Storage Protocol Guide. (2024, March 21). Retrieved from [Link]

  • How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products. (2024, November 8). Retrieved from [Link]

  • Terpene Degradation in Cannabis. (2025, July 16). Encore Labs. Retrieved from [Link]

  • The Science of Terpene Degradation in Hot Climates Explored. (2025, July 31). Dutch Passion. Retrieved from [Link]

  • The Science of Terpenes and Temperature: Why It Matters. (2024, October 23). Retrieved from [Link]

  • Terpene Shelf Life: How to Store Terpenes and Keep Them Fresh for Longer. (2026, March 16). Retrieved from [Link]

  • How to Store Terpenes? Tips and Tricks for Terpene Preservation. (2025, January 31). Bucanna Labs. Retrieved from [Link]

  • Alpha Phellandrene. Shiva Exports India. Retrieved from [Link]

  • Alpha-Phellandrene - High Purity at Attractive Prices. Retrieved from [Link]

  • At What Temperature Do Terpenes Break Down? Nordic Analytical Laboratories. Retrieved from [Link]

  • Terpene Preservation: Storage Affects Aroma & Flavor. (2024, December 5). Cubbi stash box. Retrieved from [Link]

  • Karangan, A., Widagdo, A. J., et al. (2024). Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure. Journal of Fluid Flow, Heat and Mass Transfer, 2024, 434–442. Retrieved from [Link]

  • The Effects of Light Exposure on Cannabis Curing: Best Practices for Light Protection. (2023, June 13). Retrieved from [Link]

  • How to Preserve Terpenes: 20 Best Ways. (2025, December 4). Root Sciences. Retrieved from [Link]

  • Argon Gas 99.5% - Pure gas for preserving terpenes in flowers and concentrates. BVV. Retrieved from [Link]

  • Expert Tips for Terpene Preservation During Curing. (2025, December 29). Cannabis Seeds. Retrieved from [Link]

  • Proposed mechanism for the oxidation of α-phellandrene by NO3 radical. (2022). ResearchGate. Retrieved from [Link]

  • The Bioactivity and Health Benefits of Alpha-Phellandrene. (2022, October 20). Encyclopedia MDPI. Retrieved from [Link]

  • A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. (2022, September 27). MDPI. Retrieved from [Link]

  • Validation of a chromatographic method for α-phellandrene quantification in skin permeation studies. (2023). SciELO. Retrieved from [Link]

  • Validation of a chromatographic method for α-phellandrene quantification in skin permeation studies. (2023). SciELO. Retrieved from [Link]

  • Harb, S., et al. (2025). Highly oxygenated molecules (HOMs) and secondary organic aerosol (SOA) formation from the oxidation of α- and β-phellandrenes. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Foti, M. C. (2013). Antioxidant Activity of Essential Oils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Figiel, A., et al. (2022). Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications. PMC. Retrieved from [Link]

Sources

Optimization

stability of (+)-alpha-phellandrene under acidic and basic conditions

Technical Support Center: Handling, Stability, and Troubleshooting of (+)-α-Phellandrene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Stability, and Troubleshooting of (+)-α-Phellandrene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the highly reactive nature of (+)-α-phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene). Due to its conjugated 1,3-diene system, this cyclic monoterpene exhibits unique sensitivities to pH, light, and oxygen[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Section 1: Core Principles of Reactivity

The stability of (+)-α-phellandrene is entirely dictated by its conjugated endocyclic double bonds.

  • Acidic Conditions (High Sensitivity): The electron-rich 1,3-diene system is highly susceptible to electrophilic attack. Brønsted or Lewis acids rapidly protonate the diene to form a resonance-stabilized allylic carbocation. This intermediate acts as a thermodynamic sink, driving irreversible isomerization into other menthadienes (e.g., α-terpinene) or disproportionation into aromatic p-cymene[2].

  • Basic Conditions (Moderate Stability): Lacking highly acidic α-protons, (+)-α-phellandrene is generally stable to mild and moderate aqueous bases. However, exposure to strong bases (e.g., alkoxides, n-butyllithium) in the presence of oxygen can trigger base-catalyzed auto-oxidation and polymerization[3].

  • Photochemical & Thermal Conditions: UV irradiation (λ > 200 nm) induces an electrocyclic ring-opening reaction, converting the cyclic diene into a linear ZE-triene[4]. Thermal stress (>30°C) accelerates oxidative degradation[5].

Section 2: Troubleshooting Guide & FAQs

Q1: My GC/MS analysis shows a rapid decrease in (+)-α-phellandrene and the appearance of α-terpinene and p-cymene. What is happening? Root Cause: Acid-catalyzed isomerization. Even trace amounts of acid—such as the inherent acidity of standard silica gel (pH ~4.5–5.5) or unneutralized reaction workups—will protonate the conjugated diene. The resulting allylic carbocation undergoes hydride shifts to form thermodynamically stable isomers or disproportionates into p-cymene and p-menthane[2]. Solution: Ensure a strictly acid-free environment. Use base-washed silica gel (pre-treated with 1-2% triethylamine) for column chromatography. Quench all reactions with a mild base (e.g., saturated NaHCO₃) immediately before organic extraction.

Q2: Is (+)-α-phellandrene stable during alkaline lysis or basic extractions (e.g., 1M NaOH)? Root Cause: Terpenes are generally stable under mild aqueous alkaline conditions because they do not readily undergo base-catalyzed hydrolysis like esters. However, strong alkaline environments combined with ambient oxygen can initiate radical-mediated auto-oxidation. Solution: Biphasic extractions using 1M NaOH or KOH are safe if performed rapidly at low temperatures (<20°C). You must purge the extraction funnels with an inert gas (N₂ or Ar) to displace oxygen and prevent oxidative degradation[3].

Q3: My purified sample turned from a clear, mobile liquid to a viscous, yellow resin over a few weeks. Why? Root Cause: Photochemical ring-opening and subsequent polymerization. Exposure to ambient UV light opens the 1,3-cyclohexadiene ring[4], creating highly reactive linear trienes that cross-link into polymeric resins. Solution: Store the compound in amber or opaque vials. Maintain an argon atmosphere and store at -20°C to halt thermal and photochemical kinetics[6].

Section 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the stability of (+)-α-phellandrene across various environmental conditions.

Environmental ConditionpH Range / TempStability LevelPrimary Degradation PathwayEstimated Half-Life / Observation
Strong Mineral Acids pH < 3Highly Unstable Carbocation-mediated isomerizationMinutes to hours
Weak Organic Acids pH 4 – 6Unstable Slow isomerization & disproportionationHours to days
Neutral (Inert Gas) pH 7Highly Stable None (if stored at -20°C in the dark)> 12 Months
Mild Aqueous Base pH 8 – 11Stable Auto-oxidation (only if O₂ is present)Weeks to months
Strong Base / Alkoxides pH > 12Moderately Stable Base-catalyzed oxidation / polymerizationDays
UV Irradiation λ > 200 nmHighly Unstable Electrocyclic ring-opening to ZE-trieneMinutes[4]
Thermal Stress > 45°CUnstable Volatilization (Flash point 45.5°C) & oxidationHours[5]

Section 4: Mechanistic & Workflow Visualizations

G A (+)-α-Phellandrene (Conjugated 1,3-Diene) B Allylic Carbocation (Protonated Intermediate) A->B H+ (pH < 4) C α-Terpinene (Isomerization Product) B->C -H+ (Hydride Shift) D p-Cymene (Disproportionation) B->D Oxidation E Polymeric Resins (Degradation) B->E Intermolecular Addition

Fig 1: Acid-catalyzed degradation pathway of (+)-α-phellandrene via an allylic carbocation.

G Step1 1. Quench Reaction (Add sat. NaHCO3 at 0°C) Step2 2. Biphasic Extraction (Hexane / Aqueous Phase) Step1->Step2 Step3 3. Neutral Wash (Brine wash to pH 7.0) Step2->Step3 Step4 4. Drying & Concentration (Na2SO4, Vacuum <30°C) Step3->Step4 Step5 5. Inert Storage (Ar/N2 atmosphere, -20°C) Step4->Step5

Fig 2: Acid-free biphasic extraction and storage workflow to preserve (+)-α-phellandrene integrity.

Section 5: Standardized Experimental Protocols

Protocol A: Acid-Free Biphasic Extraction and Isolation

Objective: To extract (+)-α-phellandrene from a reaction mixture without inducing acid-catalyzed isomerization.

  • Reaction Quenching: Cool the reaction vessel to 0°C using an ice bath. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.5–8.0.

    • Causality: Immediate neutralization prevents the formation of the highly reactive allylic carbocation.

  • Solvent Selection & Extraction: Add HPLC-grade Hexane to the mixture. Vigorously shake and vent the separatory funnel.

    • Causality: (+)-α-Phellandrene is highly lipophilic. Hexane effectively partitions the terpene into the organic layer while leaving polar, potentially acidic byproducts in the aqueous phase.

  • Neutral Washing: Wash the combined organic layers twice with saturated NaCl (brine).

    • Causality: Brine removes residual water and dissolved salts without altering the neutral pH of the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

    • Causality: Na₂SO₄ is strictly neutral. Avoid CaCl₂, which can exhibit slight Lewis acidity and trigger localized isomerization.

  • Concentration: Evaporate the solvent using a rotary evaporator with a water bath set strictly below 30°C.

    • Causality: The flash point of (+)-α-phellandrene is ~45.5°C[5]. Elevated temperatures cause rapid volatilization and thermal degradation.

Protocol B: Intentional Acid-Catalyzed Isomerization

Objective: To deliberately convert (+)-α-phellandrene into a mixture of meta- and para-menthadienes (e.g., for solvent synthesis).

  • Catalyst Preparation: Prepare a 30% w/w aqueous solution of sulfuric acid (H₂SO₄)[2].

  • Biphasic Reaction: In a round-bottom flask, combine 1 part (+)-α-phellandrene with 2 parts of the 30% acid solution. Heat the mixture to 90°C under vigorous mechanical stirring.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the organic terpene phase and the aqueous acid phase, driving protonation.

  • Monitoring: Sample the organic layer every 30 minutes. Dilute in hexane, neutralize with NaHCO₃, and analyze via GC/MS. The reaction is complete when the (+)-α-phellandrene peak area falls below 10%[2].

  • Workup: Cool the mixture to room temperature, separate the organic layer, and wash extensively with 1M NaOH until neutral prior to distillation.

References

  • Conversion of 3-carene to a composition comprised of meta-menthadienes and para-menthadienes in substantial amounts. Google Patents (US3422029A).
  • Comparative Matrix Isolation Infrared Spectroscopy Study of 1,3- and 1,4-Diene Monoterpenes (α-Phellandrene and γ-Terpinene). The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. MDPI. Available at:[Link]

  • ALPHA PHELLANDRENE Safety Data Sheet. Lab Effects, LLC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: (+)-α-Phellandrene Solubilization &amp; Handling

Welcome to the official troubleshooting and protocol guide for working with (+)-α-phellandrene. As a highly volatile and lipophilic monoterpene, improper solvent selection can lead to assay failure, compound degradation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official troubleshooting and protocol guide for working with (+)-α-phellandrene. As a highly volatile and lipophilic monoterpene, improper solvent selection can lead to assay failure, compound degradation, or poor extraction yields. This resource is designed for researchers and formulation scientists to resolve common solubility, extraction, and stability issues through mechanistically grounded solutions.

Troubleshooting FAQs

Q1: Why does (+)-α-phellandrene precipitate when introduced into my aqueous in vitro assay, and how do I resolve this?

Causality: (+)-α-Phellandrene is a highly lipophilic cyclic monoterpene. Due to its non-polar hydrocarbon structure, it is completely immiscible in water[1]. When introduced directly into an aqueous buffer, the hydrophobic effect forces the molecules to aggregate, leading to rapid precipitation, phase separation, and inconsistent dosing in biological models.

Solution: To achieve aqueous compatibility, you must use a co-solvent system or a lipid-based nanocarrier. (+)-α-Phellandrene is highly miscible with ethanol, dipropylene glycol, and paraffin oil[2]. For biological assays, 2 (vesicles composed of phospholipids and ethanol) is highly effective[2]. The ethanol acts as a co-solvent, increasing the apparent aqueous solubility of the terpene and allowing it to be accommodated within the vesicle's core. Crucial Limit: Do not exceed 30% ethanol concentration in your formulation. Concentrations above this threshold fluidize the vesicular bilayer, leading to the leakage of (+)-α-phellandrene and a severe drop in entrapment efficiency[2].

Q2: What are the optimal organic solvents for extracting (+)-α-phellandrene from plant matrices or preparing analytical stock solutions?

Causality: Following the thermodynamic principle of "like dissolves like," the non-polar nature of (+)-α-phellandrene requires solvents with low dielectric constants for optimal solvation.

Solution: For general stock solution preparation,3[3]. If you are optimizing extraction for GC-MS analysis (e.g., Headspace Single-Drop Microextraction), empirical data shows that a4 for volatile compounds like α-phellandrene[4].

Q3: My (+)-α-phellandrene stock solutions degrade over time. How can I ensure long-term stability?

Causality: The molecular structure of α-phellandrene contains a conjugated diene system (two double bonds within the ring). This makes the compound highly susceptible to auto-oxidation and polymerization when exposed to atmospheric oxygen, light, and ambient heat.

Solution: Oxidation must be physically blocked. After dissolving (+)-α-phellandrene in your chosen solvent, you must3 (such as Nitrogen or Argon) to displace residual oxygen[3]. Tightly seal the container and store it at -20°C. When handled this way, stock solutions remain stable for ≥ 4 years[3].

Quantitative Data: Physical & Solvation Properties

The following table summarizes the physicochemical parameters and solvent miscibility profile of (+)-α-phellandrene to guide your formulation choices.

ParameterValue / Observation
Molecular Formula C₁₀H₁₆[1]
Density 0.846 g/cm³ (at 20°C)[1]
Melting Point -60°C[1]
Flash Point 47°C[1]
Miscibility: Water Immiscible[2]
Miscibility: Ethanol Miscible[2]
Miscibility: Chloroform / Benzene Miscible[3]
Miscibility: Dipropylene Glycol Miscible[2]
Miscibility: Paraffin Oil Miscible[2]

Experimental Protocols

Protocol: Preparation of (+)-α-Phellandrene Ethosomes for Aqueous Delivery

This self-validating protocol utilizes the co-solvent effect of ethanol to encapsulate (+)-α-phellandrene into lipid vesicles, making it suitable for aqueous biological assays without precipitation.

Step 1: Organic Phase Preparation Dissolve the required concentration of (+)-α-phellandrene and your chosen phospholipid (e.g., Phospholipon 90G) in absolute ethanol. Validation Check: The solution must be perfectly clear. Any turbidity indicates incomplete lipid dissolution. Ensure the final calculated ethanol volume will not exceed 30% v/v of the total formulation to prevent bilayer fluidization.

Step 2: Aqueous Phase Equilibration In a separate vessel, heat distilled water or your biological buffer to 30°C to match the lipid phase transition temperature.

Step 3: Injection and Vesicle Formation Using a fine-gauge syringe, inject the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 700 rpm. Continue stirring for 30 minutes to allow the vesicles to form and stabilize.

Step 4: Size Reduction (Sonication) To ensure uniform unilamellar vesicles, subject the suspension to probe sonication for 3 cycles (1 minute per cycle) in an ice bath. Validation Check: Measure the entrapment efficiency (EE%). A successful formulation should yield an2[2].

Step 5: Stabilization and Storage Immediately purge the headspace of the storage vial with Nitrogen gas. Seal tightly and store at 4°C for short-term use or -20°C for long-term storage.

Solubilization Workflow

G Start Target: (+)-α-Phellandrene Solubilization Decision Select Assay Environment Start->Decision Org Organic / Extraction Decision->Org Aq Aqueous / Biological Decision->Aq SolOrg Solvents: Chloroform, Benzene, Ethanol Org->SolOrg SolAq Carrier: Ethosomes (Ethanol <30% + Lipids) Aq->SolAq Stabilize Purge Headspace with Ar/N2 SolOrg->Stabilize SolAq->Stabilize Store Store at -20°C (Stable ≥ 4 years) Stabilize->Store

Workflow for optimizing (+)-α-phellandrene solvent selection and stability.

References

  • Consolidated Chemical.
  • Cayman Chemical.
  • National Institutes of Health (NIH). "Ethosomal Gel Formulation of Alpha Phellandrene for the Transdermal Delivery in Gout".
  • National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Troubleshooting (+)-α-Phellandrene Cycloadditions

Welcome to the Technical Support Center for terpene-based cycloadditions. (+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a highly valuable chiral diene for constructing complex C10 molecular skeletons in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for terpene-based cycloadditions. (+)-α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a highly valuable chiral diene for constructing complex C10 molecular skeletons in drug development and advanced fragrance synthesis[1]. However, its unique structural features—specifically the sterically demanding isopropyl group and its high propensity for auto-oxidation—often result in low reactivity, poor regioselectivity, or complex product mixtures[2][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your cycloaddition workflows.

Section 1: Diagnostic Workflow

Use the following logical flowchart to rapidly diagnose the root cause of your cycloaddition failures.

TroubleshootingWorkflow Start Issue: Low Reactivity or Complex Mixtures CheckPurity 1. Assess Diene Purity (Check Optical Rotation) Start->CheckPurity Oxidized Low Rotation / Peroxides (Auto-oxidation) CheckPurity->Oxidized Degraded CheckConditions 2. Evaluate Reaction Conditions CheckPurity->CheckConditions Pure Purify Action: Alumina Filtration & Vacuum Distillation Oxidized->Purify LewisAcid Strong Lewis Acid or Temp > 150°C? CheckConditions->LewisAcid Isomerization Result: Isomerization to α-Terpinene / p-Cymene LewisAcid->Isomerization Yes CheckDienophile 3. Evaluate Dienophile Electronics LewisAcid->CheckDienophile No ElectronRich Neutral / Electron-Rich (e.g., Styrenes) CheckDienophile->ElectronRich Poor HOMO-LUMO match PET Action: Use PET Catalysis (Pyrylium salt, hv) ElectronRich->PET

Diagnostic flowchart for troubleshooting (+)-α-phellandrene cycloaddition failures.

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my (+)-α-phellandrene completely unreactive, resulting in quantitative recovery of starting materials? Causality: The primary culprit is an electronic mismatch between the diene and the dienophile. While α-phellandrene possesses a conjugated diene system, the electron-donating methyl and isopropyl groups make it an electron-rich diene. It requires highly electron-deficient dienophiles (e.g., maleic anhydride, cinnamaldehyde) for a standard thermal inverse-electron-demand Diels-Alder reaction to proceed efficiently[4]. If you are using neutral or electron-rich dienophiles (like styrenes), the HOMO-LUMO gap is too large for thermal activation. Solution: Switch to a highly electron-deficient dienophile, or employ Photoinduced Electron Transfer (PET) catalysis to generate highly reactive radical ion intermediates[3].

Q2: I am observing a complex mixture of products, including aromatic compounds, instead of the expected cycloadduct. What went wrong? Causality: α-Phellandrene is highly sensitive to strong Lewis acids (e.g., AlCl₃, TiCl₄) and extreme heat (>150°C). Under these conditions, the diene rapidly isomerizes to the more thermodynamically stable α-terpinene or undergoes oxidative dehydrogenation to form p-cymene[5]. This destroys the s-cis diene conformation required for the [4+2] cycloaddition. Furthermore, auto-oxidation in the presence of air forms hydroperoxides that can initiate radical polymerization upon heating[2]. Solution: Avoid strong Lewis acids. If catalysis is required, use mild Lewis acids (e.g., Et₂AlCl) at low temperatures (-78°C). Ensure the diene is freshly purified to remove peroxides before heating[5].

Q3: My reaction works, but the periselectivity ([4+2] vs [2+2]) and facial selectivity are poor. How can I control this? Causality: The stereochemical outcome is dictated by the axial/pseudo-axial isopropyl group at the C5 position. Steric hindrance heavily favors dienophile attack from the face trans to the isopropyl group, leading to the desired[4+2] Diels-Alder product[3]. However, if the reaction is forced to proceed via the cis face, the steric clash prevents the concerted [4+2] pathway, diverting the reaction into a step-wise [2+2] cycloaddition[3]. Additionally, in PET-catalyzed reactions, highly polar solvents stabilize the singly linked radical intermediates too long, decreasing periselectivity[3]. Solution: Use low-dielectric, non-polar solvents (e.g., dichloromethane) to maintain high[4+2] periselectivity and favor the trans attack[3].

Section 3: Quantitative Data & Condition Optimization
Reaction ConditionDienophile ElectronicsTypical Periselectivity ([4+2]:[2+2])Primary ComplicationRecommended Mitigation
Thermal (>150°C) Highly Deficient (e.g., Maleic Anhydride)> 95:5Thermal isomerization to α-terpinene[5]Lower temp to 80-100°C; extend reaction time.
Strong Lewis Acid DeficientN/A (Decomposition)Rapid polymerization / p-cymene formation[5]Switch to mild Lewis acids (Et₂AlCl) at -78°C.
PET Catalysis (Non-polar solvent) Neutral/Rich (e.g., 4-Methoxystyrene)High (Facial attack trans to isopropyl)[3]Radical quenching by dissolved O₂Rigorous freeze-pump-thaw degassing.
PET Catalysis (Polar solvent) Neutral/RichLow (Increased cis attack leading to [2+2])[3]Stabilization of singly-linked intermediates[3]Use low-dielectric solvents (e.g., CH₂Cl₂).
Section 4: Validated Experimental Protocols
Protocol A: Deperoxidation and Purification of (+)-α-Phellandrene

Causality: α-Phellandrene degrades upon air exposure, forming hydroperoxides that inhibit cycloadditions and alter optical rotation[2]. This self-validating protocol ensures diene integrity prior to use.

  • Quality Control: Measure the specific rotation of the stored (+)-α-phellandrene. A significant deviation from [α]²⁰/D ≈ +225° (the established value for the pure enantiomer) indicates auto-oxidation or racemization[2].

  • Deperoxidation: Dissolve the diene in an equal volume of anhydrous hexanes. Pass the solution through a short column of activated basic alumina (Brockmann Grade I) to selectively bind polar hydroperoxides.

  • Solvent Removal: Concentrate the eluate under reduced pressure. Crucial: Keep the water bath <30°C to prevent thermal degradation.

  • Distillation: Vacuum distill the residue over a small amount of calcium hydride (CaH₂) at <5 torr. Collect the main fraction and immediately backfill the receiving flask with Argon.

  • Storage: Store the purified diene in a sealed, amber ampoule over activated 4Å molecular sieves at 2–8°C[2].

Protocol B: Photoinduced Electron Transfer (PET) Catalyzed Cycloaddition

Causality: For dienophiles lacking strong electron-withdrawing groups, thermal activation fails. PET catalysis using a pyrylium salt generates a radical cation intermediate, bypassing the thermal HOMO-LUMO barrier and enabling room-temperature cycloaddition[3].

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add freshly purified (+)-α-phellandrene (1.0 equiv) and the electron-rich dienophile (e.g., 4-methoxystyrene, 1.5 equiv)[3].

  • Catalyst Addition: Add 5 mol% of tris(4-methoxyphenyl)pyrylium tetrafluoroborate.

  • Solvent Selection: Dissolve the mixture in anhydrous dichloromethane (0.1 M). Note: Avoid highly polar solvents like acetonitrile, as high dielectric constants stabilize the open radical-ion complex, reducing [4+2] periselectivity in favor of [2+2] adducts[3].

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will immediately quench the PET process.

  • Irradiation: Backfill with Argon and irradiate the Schlenk tube with visible blue LEDs (λ ~ 450 nm) at 20°C for 12–24 hours until TLC indicates complete consumption of the diene.

  • Isolation: Concentrate the crude mixture and purify via silica gel flash chromatography (hexanes/ethyl acetate gradient) to isolate the trans-attack [4+2] cycloadduct[3].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of (+)-α-Phellandrene and Other Key Monoterpenes

A Technical Guide for Researchers and Drug Development Professionals In the global effort to combat antimicrobial resistance, natural products have emerged as a promising reservoir of novel therapeutic agents. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global effort to combat antimicrobial resistance, natural products have emerged as a promising reservoir of novel therapeutic agents. Among these, monoterpenes, the primary constituents of essential oils, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of (+)-α-phellandrene and other notable monoterpenes, supported by experimental data and methodological insights to aid researchers in this critical field.

Introduction to Monoterpenes as Antimicrobial Agents

Monoterpenes are a class of terpenes consisting of two isoprene units. Their lipophilic nature allows them to readily partition into the lipid bilayers of microbial cell membranes, a key aspect of their antimicrobial action.[1][2] The primary mechanism of action for many monoterpenes involves the disruption of membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][3][4] This guide will delve into the comparative potencies of various monoterpenes, with a particular focus on (+)-α-phellandrene, a cyclic monoterpene found in the essential oils of various plants.

The antimicrobial activity of monoterpenes is influenced by their chemical structure, including the presence of functional groups.[5][6] For instance, phenolic monoterpenes like carvacrol and thymol are often reported to have potent antimicrobial activity.[5][7] This guide will explore these structure-activity relationships to provide a deeper understanding of their therapeutic potential.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial efficacy of monoterpenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for (+)-α-phellandrene and other selected monoterpenes against a range of pathogenic bacteria and fungi. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental methodologies.

Table 1: Comparative Antibacterial Efficacy of Selected Monoterpenes (MIC in mg/mL)

MonoterpeneStaphylococcus aureusEscherichia coliPseudomonas aeruginosaBacillus sp.Salmonella choleraesuis
(+)-α-Phellandrene >4[8]>4[8]Present[9]Present[9]Inhibited[9]
Carvacrol 0.015[10]0.25[10]---
Thymol 0.007[10]----
Limonene Present[9]Present[9]Present[9]Present[9]-
p-Cymene -----
γ-Terpinene -----
Linalool -----
Geraniol -----

Note: "Present" indicates reported activity without specific MIC values in the cited source. "-" indicates no data found in the searched literature for that specific combination.

Table 2: Comparative Antifungal Efficacy of Selected Monoterpenes (MIC in mg/mL)

MonoterpeneCandida albicansPenicillium cyclopiumAspergillus niger
(+)-α-Phellandrene 0.0156-0.03121.7 (mL/L)[8]-
Nonanal -0.3 (mL/L)[8]-
Cinnamaldehyde 40.95 (mg/L)--
α-Pinene 268.13 (mg/L)--
Eugenol 331.25 (mg/L)--

Note: Units are reported as found in the source literature. "-" indicates no data found in the searched literature for that specific combination.

From the available data, it is evident that the antimicrobial efficacy of monoterpenes varies significantly depending on the specific compound and the target microorganism. For instance, while (+)-α-phellandrene demonstrates notable antifungal activity, particularly against Candida albicans[11], its antibacterial activity appears to be less potent compared to phenolic monoterpenes like carvacrol and thymol against Staphylococcus aureus.[8][10]

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mode of antimicrobial action for many monoterpenes, including (+)-α-phellandrene, is the disruption of the cytoplasmic membrane.[1][9][12] This interaction leads to a cascade of detrimental effects, ultimately resulting in cell death.

The proposed mechanism involves the following key steps:

  • Partitioning into the Lipid Bilayer: Due to their lipophilic nature, monoterpenes readily insert themselves into the lipid bilayer of the microbial cell membrane.[1][2]

  • Increased Membrane Fluidity and Permeability: The presence of these exogenous molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[2][13]

  • Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.[9][12]

  • Disruption of Cellular Processes: The loss of the proton motive force across the membrane and the leakage of vital components disrupt critical cellular processes, including energy production and enzymatic activity.[13]

The following diagram illustrates this proposed mechanism of action.

Monoterpene Mechanism of Action cluster_membrane Microbial Cell Membrane lipid_bilayer Lipid Bilayer disruption Membrane Disruption & Increased Permeability lipid_bilayer->disruption monoterpene (+)-α-Phellandrene & Other Monoterpenes monoterpene->lipid_bilayer Partitioning leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of microbial cell membrane disruption by monoterpenes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a monoterpene against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Monoterpene stock solution

  • Solvent for the monoterpene (e.g., DMSO, ensuring final concentration is not inhibitory)

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth medium only)

  • Pipettes and sterile tips

  • Incubator

Experimental Workflow:

Broth Microdilution Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of the monoterpene in broth. start->prepare_dilutions add_to_plate Dispense 100 µL of each dilution into the wells of a 96-well plate. prepare_dilutions->add_to_plate inoculate_plate Add 100 µL of the bacterial inoculum to each well (except negative control). add_to_plate->inoculate_plate prepare_inoculum Prepare bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland). prepare_inoculum->inoculate_plate controls Prepare positive and negative controls in separate wells. inoculate_plate->controls incubate Incubate the plate at the optimal temperature and duration for the bacterium. controls->incubate read_results Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Detailed Steps:

  • Preparation of Monoterpene Dilutions: Prepare a stock solution of the monoterpene in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations to be tested.[15]

  • Plate Setup: Dispense 100 µL of each monoterpene dilution into the corresponding wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the monoterpene dilutions and to the positive control well. The negative control well should only contain 200 µL of broth.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the monoterpene at which no visible bacterial growth is observed.[16]

Conclusion and Future Directions

This guide provides a comparative overview of the antimicrobial efficacy of (+)-α-phellandrene and other monoterpenes, highlighting their potential as valuable assets in the development of new antimicrobial therapies. The data presented underscores the importance of considering the specific monoterpene and the target pathogen when evaluating antimicrobial activity.

While the primary mechanism of action for many monoterpenes appears to be the disruption of the cell membrane, further research is needed to fully elucidate the intricate molecular interactions involved. Moreover, synergistic studies combining different monoterpenes or pairing them with conventional antibiotics could reveal enhanced therapeutic efficacy and potentially mitigate the development of resistance. The continued exploration of these natural compounds, guided by standardized and rigorous experimental methodologies, holds significant promise for addressing the pressing global challenge of antimicrobial resistance.

References

  • Mahizan, N. A., Yang, S. K., Moo, C. L., Song, A. A. L., Chong, C. M., Chong, C. W., ... & Lai, K. S. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. Molecules, 24(14), 2631. [Link]

  • Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., ... & Saija, A. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial agents and chemotherapy, 49(6), 2474-2478. [Link]

  • Radice, M., Vona, R., Di Sotto, A., & Conforti, F. (2022). A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. Life, 12(10), 1602. [Link]

  • Baspineiro, C. V., Umpiérrez, A. M., & Sytar, O. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC research notes, 14(1), 1-7. [Link]

  • D’agostino, M., La Bella, G., De Santis, E. P. L., & Sferrazza, G. (2023). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants, 12(15), 2869. [Link]

  • Ahmad, A., Khan, A., Manzoor, N., & Khan, L. A. (2024). Synergistic potential of α-Phellandrene combined with conventional antifungal agents and its mechanism against antibiotic resistant Candida albicans. CABI Agriculture and Bioscience, 5(1), 1-15. [Link]

  • D’agostino, M., La Bella, G., De Santis, E. P. L., & Sferrazza, G. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Preprints.org. [Link]

  • Zhang, J., Wang, T., Wu, J., Wang, J., & Zhang, J. (2017). Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium. Botanical Studies, 58(1), 1-9. [Link]

  • Khan, I., Khan, J., Ali, A., Khan, A., Al-Harrasi, A., & Al-Rawahi, A. (2025). Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance. Polish Journal of Microbiology, 74(1). [Link]

  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of applied microbiology, 88(2), 308-316. [Link]

  • Di Pasqua, R., De Feo, V., Villani, F., & Mauriello, G. (2007). Interaction of four monoterpenes contained in essential oils with model membranes: implications for their antibacterial activity. Journal of agricultural and food chemistry, 55(15), 6343-6348. [Link]

  • Cui, Z. H., He, H. L., Wu, S. B., Dong, C. L., Lu, S. Y., Shan, T. J., ... & Sun, J. (2021). Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method. Antibiotics, 10(4), 463. [Link]

  • Badawy, M. E., & Abdelgaleil, S. A. (2014). Antibacterial activity and QSAR modeling of natural monoterpenes against plant pathogens. Der Pharma Chemica, 6(5), 409-418. [Link]

  • D’agostino, M., La Bella, G., De Santis, E. P. L., & Sferrazza, G. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]

  • Ohno, T., Kita, M., Yamaoka, Y., Imamura, S., Yamamoto, T., Mitsufuji, S., ... & Kadowaki, Y. (2003). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Microbiology and immunology, 47(1), 11-15. [Link]

  • Baspineiro, C. V., Umpiérrez, A. M., & Sytar, O. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC research notes, 14(1), 438. [Link]

  • Khan, I., Khan, J., Ali, A., Khan, A., Al-Harrasi, A., & Al-Rawahi, A. (2025). A schematic representation of mechanisms of action of monoterpenes targeting MDR bacteria. The diagram was created using Inkscape 1.3.2. ResearchGate. [Link]

  • Stojković, D., Petrović, J., & Soković, M. (2012). Antibacterial Mechanisms of Monoterpenes. Scribd. [Link]

  • Inouye, S., Tsuruoka, T., & Uchida, K. (2000). A novel method to estimate the contribution of the vapor activity of essential oils in agar diffusion assay. Journal of Infection and Chemotherapy, 6(2), 91-95. [Link]

  • Kaskoni, E., & Mirhosseini, H. (2015). Antimicrobial activity of essential oils using agar well diffusion method against selected pathogenic yeasts and fungi. ResearchGate. [Link]

  • Radice, M., Vona, R., Di Sotto, A., & Conforti, F. (2022). Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications. Life, 12(10), 1602. [Link]

  • Demirci, F., Paper, D. H., Franz, G., & Başer, K. H. C. (2012). Biotransformation of (-)-(R)-α-phellandrene: antimicrobial activity of its major metabolite. Helvetica Chimica Acta, 95(8), 1437-1445. [Link]

  • Lee, J. H., Kim, Y. G., & Lee, J. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. International Journal of Molecular Sciences, 25(19), 10839. [Link]

  • Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. Acta Poloniae Pharmaceutica, 80(6), 879-892. [Link]

  • Ahmad, A., Khan, A., Manzoor, N., & Khan, L. A. (2024). MIC plate showing minimum inhibitory concentration of α-Phellandrene against C. albicans strain ATCC 90028 and MTCC277 by broth dilution method. ResearchGate. [Link]

  • Zhang, J., Wang, T., Wu, J., Wang, J., & Zhang, J. (2017). Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium. ResearchGate. [Link]

  • Marchese, A., Orhan, I. E., Daglia, M., Barbieri, R., Di Lorenzo, A., Nabavi, S. F., ... & Nabavi, S. M. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. [Link]

  • Zhang, J., Wang, T., Wu, J., Wang, J., & Zhang, J. (2017). Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium. Botanical studies, 58, 23. [Link]

  • de Oliveira, T. L. C., de Araújo, E. R. D., da Silva, J. K. R., & de Souza, E. L. (2021). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 26(15), 4497. [Link]

  • Naigre, R., Kalck, P., Roques, C., Roux, I., & Michel, G. (1996). Comparison of antimicrobial properties of monoterpenes and their carbonylated products. Planta medica, 62(3), 275-277. [Link]

  • Mahizan, N. A., Yang, S. K., Moo, C. L., Song, A. A. L., Chong, C. M., Chong, C. W., ... & Lai, K. S. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. ResearchGate. [Link]

  • de Souza, E. L., de Oliveira, T. L. C., de Araújo, E. R. D., & da Silva, J. K. R. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. MDPI. [Link]

  • Radice, M., Vona, R., Di Sotto, A., & Conforti, F. (2022). Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications. SciSpace. [Link]

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Comparative

Analytical Cross-Validation Guide: High-Purity (+)-α-Phellandrene vs. Commercial Alternatives

Introduction (+)-α-Phellandrene ((5S)-5-isopropyl-2-methylcyclohexa-1,3-diene) is a highly reactive cyclic monoterpene critical to pharmaceutical formulations, targeted drug delivery systems, and fragrance profiling . Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(+)-α-Phellandrene ((5S)-5-isopropyl-2-methylcyclohexa-1,3-diene) is a highly reactive cyclic monoterpene critical to pharmaceutical formulations, targeted drug delivery systems, and fragrance profiling . Because conjugated dienes are highly susceptible to auto-oxidation and isomerization—often degrading into p-cymene or isomerizing to β-phellandrene—verifying the structural integrity of commercial standards is paramount. This guide objectively compares the spectral performance of a High-Purity (+)-α-Phellandrene Analytical Standard against standard commercial-grade alternatives, utilizing cross-validated GC-MS, FTIR, and NMR data , [1].

Part 1: Experimental Methodologies & Causality

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each parameter is explained to demonstrate why these specific conditions are required for accurate monoterpene analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: Samples are diluted to 1% in GC-grade hexane. 1 µL is injected in split mode (1:50) onto a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). The oven program starts at 60°C, ramping at 5°C/min to 250°C. Ionization is performed via Electron Impact (EI) at 70 eV.

  • Causality & Validation: The choice of a non-polar column ensures that monoterpenes are separated strictly by boiling point and dispersive interactions, preventing the co-elution of polar oxidation products [2]. EI at 70 eV is universally standardized; it guarantees that the resulting fragmentation pattern can be directly cross-referenced against the NIST spectral library for unbiased validation [3]. The inclusion of nonane as an internal standard creates a self-validating system that verifies retention time stability across multiple runs.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Protocol: 2 µL of the neat liquid sample is placed directly onto a diamond ATR crystal. Spectra are acquired from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

  • Causality & Validation: ATR eliminates the need for solvent dilution or KBr pellet pressing, preserving the volatile monoterpene in its native liquid state and preventing solvent-induced spectral shifts [4]. A background scan is performed immediately prior to sample analysis to subtract atmospheric CO₂ and H₂O. This self-validating step ensures that any O-H stretching observed is a true indicator of alcohol-based impurities (e.g., terpineol) rather than environmental moisture [5].

Multinuclear NMR Spectroscopy (¹H and ¹³C)
  • Protocol: 20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Spectra are recorded at 298 K on a 500 MHz spectrometer [1].

  • Causality & Validation: CDCl₃ provides a necessary deuterium lock signal for the spectrometer while lacking proton resonances that would obscure the monoterpene's aliphatic signals. TMS acts as an internal zero-point reference (0.00 ppm), creating a self-validating baseline that isolates true sample chemical shifts from magnetic field drift, allowing for precise stereochemical profiling [1].

Part 2: Workflow Visualization

Workflow Prep Sample Preparation (Internal Standard Addition) GCMS GC-MS (EI, 70 eV) Assess Purity & MW Prep->GCMS FTIR ATR-FTIR Functional Group ID Prep->FTIR NMR 1H & 13C NMR Stereochemical Profiling Prep->NMR Validation Data Cross-Validation vs. NIST & Literature GCMS->Validation FTIR->Validation NMR->Validation

Analytical workflow for the spectral cross-validation of (+)-α-phellandrene.

Part 3: Comparative Spectral Data & Product Performance

GC-MS Fragmentation Analysis

α-Phellandrene yields a highly characteristic mass spectrum. The molecular ion (M⁺) appears at m/z 136, while the base peak at m/z 93 results from the loss of an isopropyl radical [6], [7].

Fragment Ionm/zHigh-Purity Standard (Rel. Abundance %)Commercial Grade (Rel. Abundance %)NIST/PubChem Ref (%)[6]
Base Peak93100.0100.099.99
Molecular Ion13631.528.431.62
Tropylium Ion9124.145.2 *23.83
Phenyl Cation7715.618.115.53

Performance Insight: The commercial grade exhibits an artificially inflated m/z 91 peak. This deviation indicates trace co-elution with p-cymene (a common aromatized degradation product of α-phellandrene), highlighting the superior stability and purity of the High-Purity Standard.

FTIR Absorption Bands

Infrared spectroscopy is utilized to verify the conjugated diene system. The antisymmetric and symmetric stretching vibrations of the conjugated C=C bonds in the α-phellandrene ring are highly specific [5].

Vibrational ModeHigh-Purity Standard (cm⁻¹)Commercial Grade (cm⁻¹)Literature Value (cm⁻¹)[5]
Antisymmetric C=C stretch166316631663
Symmetric C=C stretch160116011601
sp² C-H stretch30523052~3050
Broad O-H stretchNot Detected3450 (Trace) Not Detected

Performance Insight: The High-Purity Standard perfectly matches the matrix-isolated literature values[5]. The commercial grade shows a trace O-H stretch, suggesting the presence of oxidized artifacts (e.g., hydroperoxides or alcohols) formed during improper storage or extraction.

¹H NMR Chemical Shifts

NMR provides the ultimate proof of stereochemical and structural integrity, specifically confirming the endocyclic nature of both double bonds[1].

Proton AssignmentHigh-Purity Standard (ppm)Literature Value (ppm)[1]
H-2 (Olefinic)5.65 (m, 1H)5.65
H-3 (Olefinic)5.82 (dd, 1H)5.82
Isopropyl CH₃1.02 (d, 6H)1.02
Ring CH₂2.05 - 2.20 (m, 4H)2.05 - 2.20

Performance Insight: The High-Purity Standard yields a clean spectrum with no extraneous olefinic signals. Lower-tier commercial grades frequently exhibit minor multiplets around 4.7 ppm, indicative of exocyclic double bonds from β-phellandrene contamination.

Conclusion

Rigorous cross-validation of (+)-α-phellandrene using orthogonal analytical techniques (GC-MS, FTIR, and NMR) is essential for ensuring experimental reproducibility. The High-Purity Standard demonstrates perfect alignment with NIST and peer-reviewed literature values, completely lacking the oxidation (p-cymene) and isomerization (β-phellandrene) artifacts commonly found in standard commercial grades.

References

  • "Comparative Matrix Isolation Infrared Spectroscopy Study of 1,3- and 1,4-Diene Monoterpenes (α-Phellandrene and γ-Terpinene)", The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • "PubChem Compound Summary for CID 7460, alpha-Phellandrene", National Center for Biotechnology Information (PubChem). URL:[Link]

  • "High-Throughput Synthesis of (S)-α-Phellandrene through Three-Step Sequential Continuous-Flow Reactions", Organic Process Research & Development (ACS Publications). URL:[Link]

  • "PubChem Compound Summary for CID 442482, (-)-alpha-Phellandrene", National Center for Biotechnology Information (PubChem). URL:[Link]

  • "Effect of Nutmeg and Tea Tree Essential Oils on Oxidative Stability", PubMed Central (NIH). URL:[Link]

  • "Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis", Oriental Journal of Chemistry. URL: [Link]

  • "Characterization of essential oils from hyptis suaveolens leaves by gas chromatography-mass spectroscopy", MedCrave. URL: [Link]

  • "Ethosomal Gel Formulation of Alpha Phellandrene for the Transdermal Delivery in Gout", Semantic Scholar. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(+)-alpha-Phellandrene proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of experimental design and laboratory safety. (+)-alpha-Phellandrene is a highly volatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of experimental design and laboratory safety. (+)-alpha-Phellandrene is a highly volatile, cyclic monoterpene widely utilized in fragrance formulation, agricultural biopesticide research, and pharmaceutical development[1][2]. However, its unique conjugated diene structure demands specialized handling.

Standard organic waste protocols are insufficient for this compound. Improper disposal can lead to spontaneous auto-oxidation, severe aquatic toxicity, and life-threatening aspiration hazards. The following guide provides a self-validating, mechanistically grounded framework for the safe operational handling and disposal of (+)-alpha-Phellandrene.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, we must first understand the physical properties that govern its behavior. (+)-alpha-Phellandrene presents three primary hazard vectors: flammability, environmental persistence, and peroxide formation.

Property / HazardValue / ClassificationMechanistic Implication for Disposal
CAS Number 2243-33-6 ((+)-isomer)[3]Ensures precise SDS tracking and waste manifesting.
Boiling Point 171–172 °C[4]High enough to remain liquid at room temperature, but volatile enough to create explosive vapor concentrations in unventilated waste cabinets.
Flash Point ~46 °C (Flammable Liq. 3)[5]Readily ignites. Mandates the use of explosion-proof disposal containers and non-sparking tools.
Specific Gravity 0.84 g/mL[4]Floats on water. Aqueous fire suppression (like standard sprinklers) may spread the chemical rather than extinguish it.
Aspiration Hazard Category 1 (H304)[5]Extremely low viscosity allows the liquid to bypass the epiglottis during accidental ingestion or vomiting, causing severe chemical pneumonitis.
Aquatic Toxicity Acute/Chronic Cat 1 (H400/H410)Highly lipophilic. Even trace amounts poured down the drain will cause long-lasting disruption to aquatic ecosystems[5].

The Causality of Risk: Auto-Oxidation & Peroxide Formation

The most insidious risk associated with (+)-alpha-Phellandrene is its capacity for auto-oxidation . The molecule features a conjugated 1,3-cyclohexadiene system. When exposed to atmospheric oxygen and ambient light over time, these double bonds undergo radical-mediated oxidation to form hydroperoxides, epoxides, and endoperoxides[6][7].

Why this matters for disposal:

  • Explosion Risk: Concentrating aged (+)-alpha-Phellandrene (e.g., via rotary evaporation before disposal) or exposing it to elevated temperatures can trigger violent peroxide decomposition[3].

  • Sensitization: While pure (+)-alpha-Phellandrene is a mild irritant, its oxidized peroxide derivatives are potent Category 1B skin sensitizers[7].

Pre-Disposal Peroxide Screening Protocol

Before moving or combining aged (+)-alpha-Phellandrene (older than 6 months, or stored without an inert gas blanket) into a bulk waste stream, you must validate its peroxide concentration.

Step-by-Step Methodology:

  • Visual Inspection: Examine the reagent bottle behind a blast shield. If you observe crystalline solids around the cap or high viscosity (syrup-like consistency), do not touch the bottle . These are signs of massive peroxide polymerization. Contact your Environmental Health and Safety (EHS) bomb squad immediately.

  • Sampling: If the liquid is clear and flows freely, extract 1 mL of the solvent using a clean glass pipette.

  • KI-Starch Testing: Add the sample to an equal volume of glacial acetic acid, followed by 1 mL of 10% w/v potassium iodide (KI) solution. Add a drop of starch indicator.

  • Readout: A deep blue/purple color indicates the presence of peroxides.

  • Action Threshold:

    • < 30 ppm: Safe for standard disposal.

    • 30 - 100 ppm: Treat with a reducing agent (e.g., ferrous sulfate or sodium bisulfite) before disposal.

    • > 100 ppm: Halt operations. The waste must be stabilized by EHS professionals before transport.

Spill Containment and Remediation Workflow

In the event of a spill, standard paper towels or sawdust must never be used, as organic cellulosic materials can spontaneously combust when mixed with terpene peroxides[5].

Step-by-Step Methodology:

  • Evacuate & Isolate: Immediately extinguish all open flames, turn off hot plates, and remove ignition sources. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip heavy-duty nitrile or Viton gloves, chemical splash goggles, and an organic vapor respirator (if outside a fume hood).

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite[5].

  • Absorption: Work the inert material inward from the edges to the center of the spill to prevent spreading.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to scoop the saturated absorbent into a heavy-duty, solvent-resistant polyethylene or amber glass waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove lipophilic residues, capturing the wash water as hazardous waste.

Routine Waste Disposal Operations

To maintain a self-validating safety system, routine disposal must prevent the accumulation of vapors and the ingress of oxygen.

Step-by-Step Methodology:

  • Segregation: Never mix (+)-alpha-Phellandrene waste with strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids, which can trigger violent exothermic reactions.

  • Containerization: Transfer the chemical into a designated, clearly labeled amber glass waste carboy. Amber glass prevents UV-initiated photo-oxidation[6].

  • Inerting: Before sealing the waste container, flush the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the liquid surface).

  • Labeling: Affix a hazardous waste tag detailing the contents as: "UN2319, TERPENE HYDROCARBONS, N.O.S. ((+)-alpha-Phellandrene), Flammable Liquid, Marine Pollutant."

  • Final Destruction: Transfer the container to EHS. (+)-alpha-Phellandrene must be disposed of via high-temperature incineration at a licensed hazardous waste facility[5]. It must never be discharged into the sewage system[5].

Operational Logic Diagram

Below is the decision-making architecture for (+)-alpha-Phellandrene waste management, designed to isolate hazards at the earliest possible stage.

PhellandreneDisposal Start Waste Generation or Spill (+)-alpha-Phellandrene Assess Assess Age & Storage Conditions Start->Assess PeroxideTest Conduct KI-Starch Peroxide Test Assess->PeroxideTest HighPeroxide Peroxides > 100 ppm DO NOT DISTURB PeroxideTest->HighPeroxide Positive LowPeroxide Peroxides < 100 ppm Safe for Standard Handling PeroxideTest->LowPeroxide Negative EHSConsult Contact EHS / Bomb Squad for Stabilization HighPeroxide->EHSConsult Absorb Absorb with Inert Material (Sand/Diatomite) LowPeroxide->Absorb Package Transfer to Amber Glass Argon Blanket Headspace Absorb->Package Label Label: UN2319, Flammable, Marine Pollutant Package->Label Incinerate High-Temperature Incineration (Approved Facility) Label->Incinerate

Workflow for (+)-alpha-Phellandrene spill response, peroxide screening, and regulatory disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7460, alpha-Phellandrene." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 443160, (+)-alpha-Phellandrene." PubChem, [Link]

  • Wikipedia Contributors. "Phellandrene." Wikipedia, The Free Encyclopedia, [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Terpinene, terpinolene and phellandrene: Human health tier II assessment." Australian Government, [Link]

  • MDPI. "Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review." MDPI, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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